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2-Amino-4,5-dihydroxybenzoic acid Documentation Hub

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  • Product: 2-Amino-4,5-dihydroxybenzoic acid
  • CAS: 114874-99-6

Core Science & Biosynthesis

Foundational

The Enigmatic Dihydroxyanthranilic Acids: A Deep Dive into Their Obscure Role in Tryp-tophan Metabolism

A Technical Guide for Researchers and Drug Development Professionals Abstract Tryptophan, an essential amino acid, is a cornerstone for protein synthesis and the precursor to a multitude of bioactive molecules crucial fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is a cornerstone for protein synthesis and the precursor to a multitude of bioactive molecules crucial for physiological homeostasis. While the kynurenine and serotonin pathways are the most extensively studied routes of tryptophan catabolism, a comprehensive understanding of all its metabolic fates is paramount for advancing therapeutic strategies. This technical guide delves into the biological significance of dihydroxyanthranilic acids, specifically addressing the initial inquiry into 4,5-dihydroxyanthranilic acid and pivoting to the established roles of its isomers, 3,5-dihydroxyanthranilic acid and 5-hydroxyanthranilic acid, within the broader context of tryptophan metabolism. We will explore their biosynthetic origins, potential physiological and pathological roles, and provide detailed methodologies for their analysis, offering a valuable resource for researchers and professionals in drug development.

Introduction: The Divergent Fates of Tryptophan

The metabolism of tryptophan is a complex and highly regulated network of biochemical reactions. Over 95% of dietary tryptophan is catabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory metabolites, as well as the essential cofactor nicotinamide adenine dinucleotide (NAD+)[1][2]. A smaller, yet critically important, fraction is converted to the neurotransmitter serotonin and the neurohormone melatonin[1]. The gut microbiome also plays a significant role in tryptophan metabolism, producing a variety of indole derivatives that influence host health[3].

While the major pathways are well-documented, the full spectrum of tryptophan metabolites is still being elucidated. This guide initially sought to explore the biological role of 4,5-dihydroxyanthranilic acid. However, an exhaustive search of the scientific literature and metabolic databases yielded no direct evidence of its formation from tryptophan or its biological activity. This suggests that 4,5-dihydroxyanthranilic acid is either not a naturally occurring metabolite in this pathway, an extremely rare and yet-to-be-identified intermediate, or a potential misnomer for a related compound.

Therefore, this guide will focus on the known dihydroxyanthranilic acid isomers that are indeed linked to tryptophan metabolism: 3,5-dihydroxyanthranilic acid and 5-hydroxyanthranilic acid . By examining these established metabolites, we can provide valuable insights into the broader class of dihydroxyanthranilic acids and their potential significance.

Biosynthesis of Dihydroxyanthranilic Acids from Tryptophan: Unraveling the Pathways

The formation of dihydroxyanthranilic acids from tryptophan is not a direct, single-step process. Instead, they are thought to arise from the further metabolism of key intermediates in the kynurenine pathway.

The Kynurenine Pathway: A Central Hub

The kynurenine pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues[2]. This pathway leads to the production of several critical molecules, including anthranilic acid and 3-hydroxyanthranilic acid.

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N'-Formylkynurenine Tryptophan->N_Formylkynurenine IDO1/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Five_Hydroxyanthranilic_Acid 5-Hydroxyanthranilic Acid Anthranilic_Acid->Five_Hydroxyanthranilic_Acid Hydroxylation (Putative) Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Three_Five_Dihydroxyanthranilic_Acid 3,5-Dihydroxyanthranilic Acid Three_Hydroxyanthranilic_Acid->Three_Five_Dihydroxyanthranilic_Acid Hydroxylation (Putative) Analytical_Workflow Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Analysis HPLC Analysis (UV, Fluorescence, or MS/MS) SPE->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

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Exploratory

2-Amino-4,5-dihydroxybenzoic acid vs. 3-hydroxyanthranilic acid: A Comparative Analysis for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of 2-Amino-4,5-dihydroxybenzoic acid and 3-hydroxyanthranilic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of 2-Amino-4,5-dihydroxybenzoic acid and 3-hydroxyanthranilic acid, two structurally related aminophenolic compounds with significant yet distinct roles in biological systems and drug development. We will explore their fundamental chemical properties, delve into their divergent metabolic pathways and biological activities, and present practical, field-tested experimental protocols for their study. This document is intended to serve as a critical resource for researchers and professionals engaged in biochemistry, pharmacology, and medicinal chemistry, offering the necessary technical depth to inform experimental design and drug discovery pipelines. We will examine the nuances of their synthesis, stability, and reactivity, and provide a framework for their accurate quantification and functional characterization.

Introduction: Unveiling the Significance of Two Structurally Proximate Aminophenols

In the intricate landscape of metabolic pathways and drug discovery, seemingly minor variations in molecular structure can lead to profoundly different biological outcomes. This principle is vividly illustrated by the comparison between 2-Amino-4,5-dihydroxybenzoic acid and 3-hydroxyanthranilic acid (3-HAA). While both are derivatives of anthranilic acid and possess an amino group and hydroxyl substitutions on a benzene ring, their distinct substitution patterns dictate their unique chemical behaviors and physiological roles.

2-Amino-4,5-dihydroxybenzoic acid is a less-studied metabolite, often investigated in the context of microbial metabolism and its potential as a biosynthetic precursor. In contrast, 3-hydroxyanthranilic acid is a well-characterized intermediate in the kynurenine pathway, the primary route for tryptophan degradation in mammals.[1][2] This pathway is of immense interest to the scientific community due to its implications in neurodegenerative diseases, inflammatory disorders, and cancer.[1][3] 3-HAA itself is a redox-active molecule that can act as both an antioxidant and a pro-oxidant, and is a precursor to quinolinic acid, a potent excitotoxin.[1][3]

This guide will systematically dissect the similarities and differences between these two molecules, providing a comprehensive technical foundation for researchers. We will move beyond a simple recitation of facts to explore the "why" behind their divergent functions, offering insights grounded in chemical principles and validated experimental observations.

Physicochemical Properties: A Tale of Two Substitution Patterns

The seemingly subtle difference in the placement of hydroxyl groups on the benzene ring—positions 4 and 5 for 2-Amino-4,5-dihydroxybenzoic acid versus position 3 for 3-hydroxyanthranilic acid—has profound implications for their electronic properties, reactivity, and ultimately, their biological function.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties

Property2-Amino-4,5-dihydroxybenzoic acid3-hydroxyanthranilic acid
IUPAC Name 2-amino-4,5-dihydroxybenzoic acid[4]2-amino-3-hydroxybenzoic acid[5][6]
CAS Number 114874-99-6[4]548-93-6[7]
Molecular Formula C₇H₇NO₄[4]C₇H₇NO₃[5][7]
Molecular Weight 169.13 g/mol [4]153.14 g/mol [5]
Appearance SolidLeaflets in water[5]
Solubility Data not readily availableSlightly soluble in water, soluble in hot water, alcohol, ether[5]
pKa Data not readily availablepKa (Strongest Acidic): 1.94, pKa (Strongest Basic): 4.82[6]
Reactivity Prone to oxidation, especially at the catechol moietyReadily undergoes oxidation and auto-oxidation

The catechol group (the two adjacent hydroxyl groups) in 2-Amino-4,5-dihydroxybenzoic acid makes it particularly susceptible to oxidation, a property that can be harnessed in certain applications but also presents challenges for its stability and handling. In contrast, the single hydroxyl group of 3-HAA, positioned ortho to the amino group, also confers significant redox activity, but its oxidation chemistry and the resulting products are distinct.

Biological Roles and Signaling Pathways: Divergent Fates

The most significant divergence between these two molecules lies in their biological origins and downstream effects.

3-Hydroxyanthranilic Acid: A Key Player in the Kynurenine Pathway

3-HAA is a critical intermediate in the kynurenine pathway of tryptophan metabolism.[2] This pathway is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), and it plays a crucial role in regulating immune responses and neuronal function.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine->Three_HAA KMO/KYNU Quinolinic_Acid Quinolinic Acid Three_HAA->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD

Caption: A typical workflow for measuring the activity of an enzyme like 3-HAO.

Step-by-Step Protocol (3-HAO Activity):

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock: Prepare a stock solution of 3-hydroxyanthranilic acid in the assay buffer. A simple and sensitive assay method has been developed using [carboxy-¹⁴C]3-hydroxyanthranilic acid. [8] * Enzyme Preparation: Use either purified recombinant 3-HAO or a cell/tissue lysate known to express the enzyme.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.

    • Initiate the reaction by adding the 3-HAA stock solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes). Include a negative control with no enzyme.

    • Terminate the reaction by adding perchloric acid.

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant for the product, quinolinic acid, using an appropriate HPLC method.

    • Calculate the enzyme activity based on the amount of product formed over time.

Self-Validating System:

This protocol incorporates several self-validating checks. The inclusion of a no-enzyme control ensures that the observed product formation is indeed due to enzymatic activity and not spontaneous degradation of the substrate. The use of a standard curve for the product (quinolinic acid) ensures accurate quantification. Furthermore, varying the incubation time or enzyme concentration should result in a proportional change in product formation, confirming the assay is within its linear range.

Applications in Drug Development: Targeting a Metabolic Hub

The distinct roles of these two compounds open up different avenues for therapeutic intervention.

  • 3-Hydroxyanthranilic Acid and the Kynurenine Pathway: Given the involvement of the kynurenine pathway in a multitude of diseases, targeting enzymes that regulate 3-HAA levels is a major focus of drug development.

    • Inhibitors of 3-HAO: By inhibiting the conversion of 3-HAA to the excitotoxic quinolinic acid, these inhibitors could offer neuroprotection in conditions like Huntington's disease or ischemic stroke. [1] * Modulators of Kynureninase: Targeting kynureninase could shift the balance of the pathway towards the production of kynurenic acid, another strategy for neuroprotection.

  • 2-Amino-4,5-dihydroxybenzoic acid as a Novel Scaffold: While less explored, the unique catechol structure of 2-Amino-4,5-dihydroxybenzoic acid makes it an interesting starting point for medicinal chemistry campaigns. Its potential as an antioxidant or a metal chelator could be explored in the context of diseases associated with oxidative stress or metal dyshomeostasis. The related compound 2-Amino-4,5-diethoxybenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals.

The comparative analysis of 2-Amino-4,5-dihydroxybenzoic acid and 3-hydroxyanthranilic acid serves as a powerful case study in the structure-activity relationships that govern biological systems. While 3-HAA is a well-established, centrally important metabolite with clear therapeutic relevance, 2-Amino-4,5-dihydroxybenzoic acid represents a more nascent area of research with untapped potential.

This guide has provided a comprehensive overview of their chemical properties, biological roles, and the practical methodologies required for their investigation. By understanding the subtleties of their chemistry and metabolism, researchers are better equipped to design experiments that will further elucidate their functions and unlock their therapeutic potential. The protocols and workflows presented herein are intended to provide a solid foundation for such endeavors, emphasizing the importance of rigorous, well-controlled experimental design. As our understanding of metabolic pathways continues to grow, the distinct stories of these two aminophenols will undoubtedly continue to unfold.

References

  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. PubMed. Available at: [Link]

  • Synthesis of quinolinic acid by 3-hydroxyanthranilic acid oxygenase in rat brain tissue in vitro. PubMed. Available at: [Link]

  • 3-Hydroxyanthranilic Acid | C7H7NO3. PubChem. Available at: [Link]

  • High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. PubMed. Available at: [Link]

  • Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography with photometric or electrochemical detection. PubMed. Available at: [Link]

  • Measurement of 3-Hydroxyanthranilic Acid and Anthranilic Acid in Urine by High-performance Liquid Chromatography. J-STAGE. Available at: [Link]

  • The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1. PubMed. Available at: [Link]

  • Showing Compound 3-Hydroxyanthranilic acid (FDB010582). FooDB. Available at: [Link]

  • Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. Available at: [Link]

  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. Available at: [Link]

  • 2-Amino-4,5-dihydroxybenzoic acid | C7H7NO4. PubChem. Available at: [Link]

  • Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography with photometric or electrochemical detection. ResearchGate. Available at: [Link]

  • Fluorometric determination of 3-hydroxyanthranilic acid in biological fluids by HPLC. J-STAGE. Available at: [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. PNAS. Available at: [Link]

  • Tryptophan-Derived 3-Hydroxyanthranilic Acid Contributes to Angiotensin II–Induced Abdominal Aortic Aneurysm Formation in Mice In Vivo. Circulation. Available at: [Link]

  • 2-Amino-4,5-diethoxybenzoic acid. Chem-Impex. Available at: [Link]

  • Synthesis of Ring C14-Labeled Anthranilic and 3-Hydroxyanthranilic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • 3-Hydroxyanthranilic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. PMC. Available at: [Link]

Sources

Foundational

Technical Guide: Avenanthramide Alkaloids Containing 4,5-Dihydroxyanthranilic Acid

The following technical guide provides an in-depth analysis of the specific Avenanthramide subclass derived from 4,5-dihydroxyanthranilic acid . This content is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the specific Avenanthramide subclass derived from 4,5-dihydroxyanthranilic acid . This content is structured for researchers and drug development professionals, focusing on chemical architecture, enhanced bioactivity, and rigorous experimental protocols.

Advanced Characterization, Biosynthesis, and Therapeutic Potential

Executive Summary

Avenanthramides (Avns) are phenolic alkaloids unique to oats (Avena sativa), traditionally characterized by the condensation of anthranilic acid or 5-hydroxyanthranilic acid with hydroxycinnamic acids.[1][2][3][4][5][6] However, a potent, less abundant subclass containing the 4,5-dihydroxyanthranilic acid moiety has recently emerged as a critical target for therapeutic research.

These analogs—specifically the 4,5-dihydroxy variants of Avn-A, Avn-B, and Avn-C—exhibit significantly superior radical-scavenging efficacy compared to their 5-hydroxy counterparts. This guide dissects the structural basis of this enhanced potency, details the biosynthetic pathway involving the HHT enzyme, and provides validated protocols for their extraction, synthesis, and mass spectrometric quantification.

Chemical Architecture & Structure-Activity Relationship (SAR)

Structural Distinction

Standard nomenclature classifies Avenanthramides based on the anthranilate "head" and the cinnamic acid "tail." The 4,5-dihydroxy series introduces an orthodiphenolic (catechol) functionality on the anthranilate ring, distinct from the standard 'c' series (5-hydroxy).

Common NameAnthranilate MoietyCinnamic Acid MoietyCompound Code (Ishihara Series)
Avn-A analog 4,5-dihydroxyanthranilic acidp-Coumaric acidCompound 2
Avn-B analog 4,5-dihydroxyanthranilic acidFerulic acidCompound 3
Avn-C analog 4,5-dihydroxyanthranilic acidCaffeic acidCompound 1
Mechanism of Enhanced Antioxidant Activity

The introduction of the hydroxyl group at the C4 position of the anthranilate ring creates a catechol moiety (4,5-dihydroxy).

  • Electron Donation: The additional hydroxyl group facilitates superior electron donation to free radicals compared to the mono-hydroxy anthranilates.

  • Resonance Stabilization: The resulting phenoxy radical is stabilized by the ortho-hydroxyl group and the conjugated amide system.

  • Data Validation: In DPPH assays, the 4,5-dihydroxy series consistently outperforms the 5-hydroxy series.[3] Specifically, the N-caffeoyl-4,5-dihydroxyanthranilic acid (Compound 1) possesses two catechol systems (one on the cinnamic tail, one on the anthranilate head), making it one of the most potent antioxidants in the Avenanthramide family.

Biosynthesis and Enzymatic Causality[8][9]

The biosynthesis of these alkaloids follows the general phenylpropanoid-anthranilate pathway but relies on the substrate promiscuity of the key acyltransferase enzyme.[1]

The HHT Gateway

The enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) is the rate-limiting gateway.

  • Substrate Specificity: HHT accepts anthranilic acid and 5-hydroxyanthranilic acid.[1][3][4][7] Crucially, kinetic studies suggest HHT also accepts 4,5-dihydroxyanthranilic acid as an acyl acceptor.

  • Donor Flexibility: The enzyme couples this acceptor with p-coumaroyl-CoA, feruloyl-CoA, or caffeoyl-CoA.

Biosynthetic Pathway Diagram

The following diagram illustrates the convergence of the shikimate and phenylpropanoid pathways leading to the 4,5-dihydroxy series.

Biosynthesis Shikimate Shikimate Pathway Anthranilate Anthranilic Acid Shikimate->Anthranilate Phenyl Phenylpropanoid Pathway Cin_CoA Hydroxycinnamoyl-CoAs (p-Coumaroyl/Feruloyl/Caffeoyl) Phenyl->Cin_CoA OH_Anthranilate 4,5-Dihydroxyanthranilic Acid (Acyl Acceptor) Anthranilate->OH_Anthranilate Hydroxylation (?) HHT Enzyme: HHT (Hydroxycinnamoyltransferase) OH_Anthranilate->HHT Cin_CoA->HHT Target 4,5-Dihydroxy Avenanthramides (Compounds 1, 2, 3) HHT->Target Condensation

Caption: Biosynthetic convergence of 4,5-dihydroxyanthranilic acid and activated cinnamoyl-CoAs catalyzed by HHT.

Experimental Protocols

Chemical Synthesis (Standard Validation)

To validate biological samples, reference standards must be synthesized chemically. This protocol uses N-hydroxysuccinimide (NHS) esters, avoiding harsh conditions that oxidize the catechol ring.

Reagents:

  • 4,5-dihydroxyanthranilic acid (Starting material)[1][3][6][8][9]

  • Hydroxycinnamic acids (Caffeic, Ferulic, p-Coumaric)[3][10][9]

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

Step-by-Step Methodology:

  • Activation: Dissolve the hydroxycinnamic acid (1.0 eq) in dry THF/Dioxane. Add NHS (1.1 eq) and DCC (1.1 eq). Stir at 0°C for 1h, then RT for 4h. Filter off dicyclohexylurea (DCU).

  • Coupling: Dissolve 4,5-dihydroxyanthranilic acid in aqueous NaHCO3 (pH 8.0). Add the activated NHS-ester solution dropwise under Argon atmosphere (critical to prevent oxidation).

  • Reaction: Stir for 12–24 hours at room temperature in the dark.

  • Purification: Acidify to pH 3.0 with 1N HCl. Extract with Ethyl Acetate. Purify via Sephadex LH-20 column chromatography (MeOH eluent) followed by semi-preparative HPLC.

Analytical Extraction & Quantification (LC-MS/MS)

Detection of these minor metabolites requires high-sensitivity MRM (Multiple Reaction Monitoring).

Sample Preparation:

  • Extraction: Grind oat groats to fine powder. Extract with 80% MeOH (1:10 w/v) by sonication for 30 min.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.

LC-MS/MS Parameters (MRM Mode):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 40% B over 15 min.

  • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).

Target Transitions (Hypothetical based on fragmentation patterns):

  • Fragmentation Logic: The amide bond cleaves, yielding the anthranilate ion or the cinnamic acid ion. Decarboxylation ([M-H-CO2]-) is also common.

CompoundPrecursor Ion (m/z) [M-H]-Product Ion 1 (Quant)Product Ion 2 (Qual)
N-p-coumaroyl-4,5-diOH-anthranilate 314.0168.0 (Anthranilate-CO2)119.0 (Coumaric)
N-feruloyl-4,5-diOH-anthranilate 344.0168.0 (Anthranilate-CO2)193.0 (Ferulic)
N-caffeoyl-4,5-diOH-anthranilate 330.0168.0 (Anthranilate-CO2)179.0 (Caffeic)

Pharmacological & Therapeutic Potential[1][2][4][13][14]

Anti-Inflammatory Mechanism

While direct data on the 4,5-dihydroxy series is emerging, their structural homology to Tranilast and Avn-C suggests potent inhibition of the NF-κB pathway .

  • Mechanism: Direct interception of reactive oxygen species (ROS) prevents the oxidative activation of IKK (IκB Kinase), thereby keeping NF-κB sequestered in the cytoplasm.

  • Dermatological Application: The high antioxidant potential makes these candidates for topical formulations treating atopic dermatitis, exceeding the efficacy of colloidal oatmeal standards.

Experimental Workflow: Activity Validation

The following workflow outlines the validation of antioxidant and anti-inflammatory activity.

ActivityWorkflow Extract Purified 4,5-diOH Avn DPPH DPPH Assay (Radical Scavenging) Extract->DPPH CellCulture Endothelial Cells (HUVEC + IL-1β) Extract->CellCulture Readout1 IC50 Calculation (vs Trolox) DPPH->Readout1 Readout2 Cytokine ELISA (IL-6, IL-8) CellCulture->Readout2 Readout3 Adhesion Assay (VCAM-1/ICAM-1) CellCulture->Readout3

Caption: Validation workflow for antioxidant and anti-inflammatory efficacy.

References

  • Ishihara, A., Kojima, K., Fujita, T., Yamamoto, Y., & Nakajima, H. (2014). New series of avenanthramides in oat seed.[10] Bioscience, Biotechnology, and Biochemistry, 78(12), 1975-1982.

  • Meydani, M. (2009).

  • Tripathi, V., et al. (2018). Avenanthramides of oats: Medicinal importance and future perspectives. Pharmacognosy Reviews, 12(23), 66.

  • Yang, J., et al. (2019).

Sources

Protocols & Analytical Methods

Method

HPLC separation methods for dihydroxyanthranilic acid isomers

Application Note: High-Resolution HPLC Separation of Dihydroxyanthranilic Acid Isomers & Tryptophan Metabolites Executive Summary This guide details the chromatographic isolation of dihydroxyanthranilic acid (DAA) isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Dihydroxyanthranilic Acid Isomers & Tryptophan Metabolites

Executive Summary

This guide details the chromatographic isolation of dihydroxyanthranilic acid (DAA) isomers, with specific emphasis on separating the biologically dominant 3-hydroxyanthranilic acid (3-HAA) from its unstable oxidative downstream metabolites (e.g., 3,4-dihydroxyanthranilic acid ) and structural analogs (dihydroxybenzoic acids).

These compounds are critical biomarkers in the Kynurenine Pathway (KP), influencing neurodegenerative disease and tumor immunology. Because DAA isomers are prone to rapid auto-oxidation (forming cinnabarinic acid) and possess amphoteric properties (amine + carboxylic acid + hydroxyls), they present unique separation challenges requiring precise pH control and chelation suppression.

Chemical Context & Isomer Challenges

To design a robust separation, one must understand the structural "personality" of the analytes. Anthranilic acid is 2-aminobenzoic acid. "Dihydroxy" variants involve adding hydroxyl groups to the ring.

  • Target 1: 3-Hydroxyanthranilic Acid (3-HAA): The primary KP metabolite.

  • Target 2: 3,4-Dihydroxyanthranilic Acid (3,4-DAA): An unstable intermediate often formed via non-enzymatic oxidation or bacterial pathways, serving as the immediate precursor to the phenoxazinone pigment cinnabarinic acid .

  • Interference: Positional isomers of Dihydroxybenzoic Acid (DHBA) (e.g., 2,3-DHBA, 2,5-DHBA) often co-elute in biological matrices.

Key Separation Mechanism: Separation relies on manipulating the ionization state of the three functional groups (COOH, NH2, OH). At acidic pH (<3.0), the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), allowing for retention based on hydrophobicity and hydrogen bonding.

Biological Pathway Visualization

The following diagram illustrates the metabolic context, highlighting where the target isomers arise and where oxidation risks exist.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase DAA 3,4-Dihydroxyanthranilic Acid (Unstable) HAA->DAA Oxidation (ROS/Non-enzymatic) QA Quinolinic Acid HAA->QA Enzymatic (HAAO) CA Cinnabarinic Acid (Dimer) DAA->CA Dimerization

Figure 1: The Kynurenine Pathway focusing on the divergence between enzymatic metabolism (Quinolinic Acid) and oxidative dimerization (Cinnabarinic Acid) via dihydroxy intermediates.

Protocol A: High-Resolution RP-HPLC with Ion-Pairing

Recommended for: Simultaneous quantification of 3-HAA, Anthranilic Acid, and separation from dihydroxy-impurities.

This method utilizes Zinc Acetate as a mobile phase modifier. Zinc ions form transient complexes with the ortho-amino/carboxyl moiety, significantly improving peak shape and resolving power for anthranilic isomers.

Instrument Configuration
  • System: HPLC/UHPLC with quaternary pump.

  • Detector: Fluorescence (FLD) is mandatory for high sensitivity (UV is prone to interference).

    • Excitation: 320 nm

    • Emission: 420 nm[1]

  • Column: C18 Reverse Phase (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 5 µm, 250 x 4.6 mm.

Reagents & Mobile Phase
  • Mobile Phase A: 20 mM Sodium Acetate + 3 mM Zinc Acetate (adjusted to pH 4.5 with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard Preparation: Dissolve standards in 0.1 M HCl (to prevent oxidation). Critical: Add 0.1% Ascorbic Acid to stock solutions to prevent 3-HAA degradation.

Gradient Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
10.085151.0
15.060401.0
18.09551.0
25.09551.0
Experimental Logic (Why this works):
  • Zinc Acetate: Acts as a selective complexing agent. Anthranilic acid isomers have an amino group ortho to a carboxyl group, creating a chelation site. Zinc stabilizes this, reducing peak tailing caused by silanol interactions.

  • pH 4.5: At this pH, the carboxylic acid is partially ionized, but the zinc complex dominates retention behavior.

  • Fluorescence: 3-HAA and Anthranilic acid are highly fluorescent. Dihydroxy-species (like 3,4-DAA) often have quenched fluorescence or shifted spectra, allowing for selective detection of the parent vs. the metabolite.

Protocol B: Orthogonal Separation of Positional Isomers (PFP Column)

Recommended for: Separating specific positional isomers (e.g., 3,5-dihydroxy vs 3,4-dihydroxy) that co-elute on C18.

When separating strict structural isomers (same mass, different OH positions), C18 columns often fail because hydrophobicity is identical. A Pentafluorophenyl (PFP) column is used here to leverage pi-pi interactions and hydrogen bonding differences.

Instrument Configuration
  • Column: Kinetex F5 (PFP) or equivalent, 2.6 µm, 150 x 4.6 mm.

  • Detector: Coulometric Electrochemical Detector (ECD) or UV-Vis (254 nm).

    • Note: ECD is preferred for dihydroxy compounds as they oxidize at low potentials (+300 to +500 mV).

Mobile Phase (Isocratic)
  • Solvent: 10 mM Ammonium Formate (pH 3.0) / Methanol (90:10 v/v).[1]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

Separation Mechanism:

The PFP phase is electron-deficient. Isomers with electron-donating hydroxyl groups in different positions (ortho/meta/para) will have distinct electron density maps, resulting in different interaction strengths with the fluorine ring on the stationary phase.

Sample Preparation Workflow

The instability of dihydroxyanthranilic acids requires a rigorous "Stop-Flow" preparation protocol to prevent auto-oxidation during handling.

SamplePrep Sample Biological Sample (Plasma/Tissue/Cell Media) Acid Add Acidification Reagent (0.2M Perchloric Acid + 0.1% Metabisulfite) Sample->Acid Protein Ppt & Stabilization Spin Centrifuge (14,000 x g, 4°C, 10 min) Acid->Spin Filter Filter Supernatant (0.22 µm PTFE) Spin->Filter Inject Immediate HPLC Injection (Keep autosampler at 4°C) Filter->Inject

Figure 2: Sample preparation workflow emphasizing antioxidant stabilization (Metabisulfite) and cold-chain handling.

Troubleshooting & Validation Parameters

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine/carboxyl groups and residual silanols.Increase buffer ionic strength (up to 50mM) or add Zinc Acetate (Protocol A).
Loss of 3,4-DAA Peak Rapid oxidation to Cinnabarinic Acid.Ensure sample pH < 3.0 immediately upon collection. Add sodium metabisulfite.
Baseline Drift (ECD) Contaminated mobile phase or temperature flux.Use HPLC-grade salts; pass mobile phase through a scavenger column; thermostatically control the column.
Co-elution of Isomers Insufficient selectivity on C18.Switch to Protocol B (PFP/F5 column) to utilize pi-pi selectivity.

References

  • Analysis of Tryptophan Metabolites (3-HAA) by RP-HPLC

    • Source: eScholarship (University of California)
    • Context: Describes the rapid separation of 3-hydroxyanthranilic acid using acet
    • Link:

  • Simultaneous Determination of 3-Hydroxyanthranilic and Cinnabarinic Acid

    • Source: N
    • Context: Validates the extraction and separation of the dihydroxy-precursor and its oxid
    • Link:

  • Separ

    • Source: SciSpace / Chrom
    • Context: Provides the foundational logic for separating positional isomers of carboxyl-hydroxy aromatics, applicable to anthranilic analogs.
    • Link:

  • HPLC Method for Tryptophan Metabolism Assessment

    • Source: ResearchGate[2]

    • Context: detailed protocols for fluorescence detection of anthranilic isomers in biological m
    • Link:

Sources

Application

Application Note: Targeted Extraction of 4,5-Dihydroxyanthranilic Acid Amides from Oat Seeds

This comprehensive application note details the extraction, enrichment, and characterization of 4,5-dihydroxyanthranilic acid amides , a specific high-potency subclass of avenanthramides found in oat seeds (Avena sativa)...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the extraction, enrichment, and characterization of 4,5-dihydroxyanthranilic acid amides , a specific high-potency subclass of avenanthramides found in oat seeds (Avena sativa).[1]

[1][2][3][4][5]

Executive Summary

While standard avenanthramides (Avn-A, Avn-B, Avn-C) are well-documented for their anti-inflammatory properties, recent research has identified a subclass derived from 4,5-dihydroxyanthranilic acid .[1] These analogs (structurally distinct by an additional hydroxyl group on the anthranilic ring) exhibit significantly higher radical scavenging activity than their 5-hydroxy counterparts.[1][2]

This protocol addresses the specific challenge of extracting these labile, high-potency compounds. Unlike standard phenolic extractions, this workflow incorporates a critical hexane defatting step and a modified solid-phase extraction (SPE) gradient to isolate these minor constituents (approx. 15–25% abundance relative to major avenanthramides) from the complex lipid-rich oat matrix.[1]

Target Analytes
Compound IDSystematic NameAnalog ofCinnamic MoietyAnthranilic Moiety
Compound 1 N-caffeoyl-4,5-dihydroxyanthranilic acidAvn-CCaffeic acid4,5-dihydroxy
Compound 2 N-p-coumaroyl-4,5-dihydroxyanthranilic acidAvn-Ap-Coumaric acid4,5-dihydroxy
Compound 3 N-feruloyl-4,5-dihydroxyanthranilic acidAvn-BFerulic acid4,5-dihydroxy

Pre-Extraction Considerations & Safety

Matrix Preparation (Critical)

Oat seeds are high in lipids (5–9%), which form emulsions during alcohol extraction and interfere with reverse-phase chromatography.[1]

  • Milling: Seeds must be milled to pass a 0.5 mm sieve .[3][4] Coarser grinds reduce yield; finer grinds (flour) cause filtration clogging.[1]

  • Defatting: A pre-wash with hexane is mandatory for this specific subclass to prevent lipid co-elution during the enrichment phase.

Stability & Oxidation Control

4,5-dihydroxyanthranilic acid amides are ortho-diphenols (catechol-like) on the anthranilic ring, making them highly susceptible to oxidation compared to standard avenanthramides.[1]

  • Light: All extraction steps must be performed under amber light or in foil-wrapped vessels.

  • Acidity: Maintain solvents at pH < 4.0 using acetic or formic acid to stabilize the phenolic moieties.

  • Temperature: Do not exceed 40°C during evaporation.

Experimental Protocol

Phase 1: Extraction & Defatting

Objective: Solubilize phenolics while removing lipophilic interferences.

  • Milling: Pulverize oat groats (dehulled seeds) using a cryo-mill or cooled grinder to prevent heat degradation.[1] Sieve to <0.5 mm.[5]

  • Solvent Extraction:

    • Weigh 10 g of oat powder.

    • Add 100 mL of Methanol (MeOH) . Note: MeOH is preferred over EtOH for this specific subclass due to better penetration and solubility of the more polar dihydroxy core.

    • Agitate: Shake at 200 rpm for 24 hours at room temperature (20–25°C) in the dark.

    • Centrifuge: 3,000 x g for 10 mins. Collect supernatant.

    • Repeat: Re-extract pellet with fresh MeOH (100 mL) once more. Combine supernatants.

  • Evaporation: Concentrate combined MeOH extracts to dryness using a rotary evaporator at 35°C .

  • Defatting (Liquid-Liquid Partition):

    • Resuspend the dried residue in 50 mL of H₂O:MeOH (80:20 v/v) .

    • Transfer to a separatory funnel.

    • Add 50 mL of Hexane . Shake vigorously for 2 mins and let phases separate.

    • Discard the upper Hexane layer (lipids).

    • Repeat hexane wash 2 more times. Retain the lower aqueous-methanolic phase.[1]

Phase 2: Enrichment (Solid Phase Extraction)

Objective: Concentrate the 4,5-dihydroxy amides and remove sugars/polar acids.[1]

  • Cartridge: C18 (ODS) SPE Cartridge (e.g., 500 mg bed).

  • Conditioning:

    • Flush with 10 mL MeOH.

    • Flush with 10 mL acidified water (Water + 1% Acetic Acid).

  • Loading:

    • Load the defatted extract (from Phase 1) onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash with 10 mL of Water:MeOH:Acetic Acid (90:10:1) .

    • Rationale: This removes free sugars and highly polar organic acids without eluting the avenanthramides.

  • Elution:

    • Elute targets with 10 mL of MeOH:Water:Acetic Acid (80:20:1) .

    • Note: The 4,5-dihydroxy variants elute slightly earlier than their 5-hydroxy counterparts due to increased polarity, but this high-organic fraction captures both.[1]

  • Final Prep: Evaporate the eluate to dryness and reconstitute in 500 µL of 50% MeOH for LC-MS analysis.

Analytical Characterization (LC-MS/MS)

Due to the lower natural abundance of the 4,5-dihydroxy series (approx. 20% of total avenanthramides), UV detection (HPLC-DAD) is often insufficient for precise quantification.[1] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.[1]

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 5% B[1]

    • 1–10 min: Linear gradient to 50% B

    • 10–12 min: Wash at 90% B

    • 12–15 min: Re-equilibrate at 5% B

Mass Spectrometry Parameters (ESI+)

The 4,5-dihydroxyanthranilic acid amides form distinct protonated ions


.[1]
Target CompoundPrecursor Ion (

)
Major Fragment (

)
Identity Confirmation
Compound 1 (Caffeoyl)346 163 / 135Loss of 4,5-diOH-anthranilic moiety
Compound 2 (p-Coumaroyl)330 147 / 119Loss of 4,5-diOH-anthranilic moiety
Compound 3 (Feruloyl)360 177 / 145Loss of 4,5-diOH-anthranilic moiety

Note: The fragment at m/z 163/147/177 corresponds to the acyl (cinnamic) moiety, which is the standard fragmentation pathway for avenanthramides.[1]

Workflow Visualization

ExtractionWorkflow OatSeeds Raw Oat Seeds (Avena sativa) Milling Milling & Sieving (< 0.5 mm) OatSeeds->Milling Extraction Solvent Extraction (MeOH, 24h, Dark) Milling->Extraction Evap1 Evaporation (35°C) Extraction->Evap1 Resuspension Resuspend in MeOH:Water (20:80) Evap1->Resuspension Defatting Liquid-Liquid Partition (Wash with Hexane) Resuspension->Defatting Lipids Discard Hexane Layer (Lipids) Defatting->Lipids AqueousPhase Aqueous Phase (Contains Phenolics) Defatting->AqueousPhase SPE_Load SPE Loading (C18 Cartridge) AqueousPhase->SPE_Load SPE_Wash Wash Step (10% MeOH, 1% AcOH) SPE_Load->SPE_Wash SPE_Elute Elution Step (80% MeOH, 1% AcOH) SPE_Wash->SPE_Elute FinalExtract Enriched Extract (4,5-diOH Amides) SPE_Elute->FinalExtract

Figure 1: Optimized workflow for the isolation of lipophilic phenolic amides from oat matrix.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Oxidation of the 4,5-dihydroxy group.[1]Add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant preservative.
Column Clogging Incomplete lipid removal.Increase the number of Hexane washes in Phase 1 or use a dedicated Lipid Removal SPE cartridge (e.g., Zr-based).
Peak Tailing (HPLC) Interaction with silanols.[1]Ensure mobile phase pH is < 3.0 (use Formic Acid) to suppress ionization of silanols and the phenolic hydroxyls.
Signal Suppression Matrix effects in MS.Dilute the final extract 1:10 before injection or use a deuterated internal standard if available.

References

  • Ishihara, A., et al. (2014). New Series of Avenanthramides in Oat Seed.[1][2] Journal of Natural Products. Identifies the 4,5-dihydroxy structure and extraction methodology. [1]

  • Maliarova, M., et al. (2015). Optimization of Parameters for Extraction of Avenanthramides from Oat Grain.[1][6] Czech Journal of Food Sciences. Provides baseline solvent/temperature parameters.

  • Collins, F. W. (1989). Oat Phenolics: Avenanthramides, Novel Substituted N-Cinnamoylanthranilate Alkaloids from Oat Groats and Hulls.[1][5] Journal of Agricultural and Food Chemistry. The foundational nomenclature paper. [1]

  • Bratt, K., et al. (2003). Avenanthramides in Oats (Avena sativa L.) and Structure-Antioxidant Activity Relationships.[1] Journal of Agricultural and Food Chemistry. Discusses the structure-activity relationship of the anthranilic ring. [1]

Sources

Method

Application Note: Conditions for Coupling 4,5-Dihydroxyanthranilic Acid with Hydroxycinnamic Acids

This Application Note is designed for researchers in medicinal chemistry and plant biochemistry. It details the synthesis of -(4,5-dihydroxy-2-carboxyphenyl)hydroxycinnamamides (analogs of Avenanthramides) with a focus o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and plant biochemistry. It details the synthesis of


-(4,5-dihydroxy-2-carboxyphenyl)hydroxycinnamamides (analogs of Avenanthramides) with a focus on overcoming the oxidative instability of the 4,5-dihydroxyanthranilic acid (4,5-DAA) moiety.

Executive Summary & Strategic Considerations

The coupling of 4,5-dihydroxyanthranilic acid (4,5-DAA) with hydroxycinnamic acids (HCAs, e.g., caffeic, ferulic,


-coumaric acid) yields potent antioxidants structurally related to oat avenanthramides. However, this reaction is complicated by the extreme oxidative instability of the ortho-catechol moiety on the anthranilate ring, which readily oxidizes to quinonimines (cinnabarinic acid precursors) under the basic conditions typically required for amidation.

Core Challenges:

  • Regioselectivity: Differentiating the aniline amine (-NH

    
    ) from the competitive phenolic hydroxyls (-OH).
    
  • Oxidation: Preventing the formation of "black tar" quinone polymers during the basic coupling step.

  • Solubility: Reconciling the hydrophobicity of HCAs with the polarity of the zwitterionic anthranilate.

Recommended Strategy:

  • Small Scale/Screening: Use Method A (NHS-Ester Activation) under strictly anaerobic conditions. This avoids harsh deprotection steps.

  • Large Scale: Use Method B (Acetylation Protection) . Protecting the phenols as acetates prevents oxidation and side-reactions, allowing for standard acid-chloride coupling followed by mild hydrolysis.

Chemical Mechanism & Pathway Visualization

The following diagram illustrates the two primary synthetic routes and the biological pathway for context.

G cluster_Chem Chemical Synthesis (Method A & B) cluster_Bio Enzymatic (Method C) HCA Hydroxycinnamic Acid (Caffeic/Ferulic) Act Activation (NHS-Ester or Acid Chloride) HCA->Act Method A/B CoA CoA Ligase (4CL) HCA->CoA + ATP/CoA DAA 4,5-Dihydroxy- anthranilic Acid Coup Amide Coupling (Anaerobic / Basic) DAA->Coup Trans Transferase (HHT / HCBT) DAA->Trans Act->Coup Deprot Deprotection (If Acetylated) Coup->Deprot Prod Target Conjugate (N-Acyl-4,5-DAA) Coup->Prod Direct (Method A) Deprot->Prod CoA->Trans HCA-CoA Trans->Prod

Caption: Workflow comparing Chemical Activation (NHS/Acid Chloride) vs. Enzymatic (CoA-Ligase/Transferase) routes.

Protocol A: The Anaerobic NHS-Ester Method (Direct Coupling)

Best for: Small-scale synthesis, screening, and avoiding deprotection steps.

This method utilizes the differential nucleophilicity of the amine vs. the phenol. By using an activated NHS-ester of the HCA, the reaction can proceed under mild conditions where the amine reacts faster than the phenols.

Reagents:

  • Hydroxycinnamic Acid (HCA)[1][2]

  • 
    -Hydroxysuccinimide (NHS)
    
  • 
    -Dicyclohexylcarbodiimide (DCC) or EDC.HCl
    
  • 4,5-Dihydroxyanthranilic acid (4,5-DAA)

  • Solvents: Anhydrous DMF, Dioxane, 50 mM NaHCO

    
     (degassed).
    

Step-by-Step Protocol:

  • Synthesis of HCA-NHS Ester:

    • Dissolve HCA (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or THF.

    • Cool to 0°C. Add DCC (1.1 eq) dropwise.

    • Stir at room temperature (RT) for 4–12 hours. Urea precipitate will form.

    • Filter off the urea. Concentrate the filtrate to obtain the crude NHS-ester. Note: These are often stable enough to be stored at -20°C.

  • Preparation of the Coupling Buffer (CRITICAL):

    • Prepare a 50 mM NaHCO

      
       solution (pH ~8.0).
      
    • Degas thoroughly by bubbling Argon or Nitrogen through the solution for 20 minutes.

    • Add Sodium Ascorbate (10 mM final conc.) as an antioxidant shield.

  • Coupling Reaction:

    • Dissolve 4,5-DAA (1.0 eq) in the minimal volume of the degassed NaHCO

      
       buffer. Keep under Argon. 
      
    • Dissolve the HCA-NHS ester (1.1 eq) in a minimal volume of DMF or Dioxane.

    • Add the HCA-NHS solution dropwise to the stirring 4,5-DAA solution.

    • Stir under Argon at RT for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Acidify carefully to pH 3–4 with 1M HCl (degassed).

    • Extract immediately with Ethyl Acetate.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Preparative HPLC (C18 column) using Water/Acetonitrile (+0.1% Formic Acid).[1]

Protocol B: The Acetyl-Protection Method (Scale-Up)

Best for: Multi-gram synthesis, high purity requirements.

This method protects the phenolic groups on the HCA (and optionally the DAA, though usually HCA protection is sufficient to prevent self-polymerization) to allow for the use of highly reactive acid chlorides.

Step-by-Step Protocol:

  • Acetylation of HCA:

    • Suspend HCA in Acetic Anhydride (5 eq) and Pyridine (5 eq).

    • Stir at RT until clear (approx. 2 h).

    • Pour into ice water; filter the precipitate (Di-acetylated HCA).

  • Acid Chloride Formation:

    • Dissolve Acetylated-HCA in dry CH

      
      Cl
      
      
      
      (DCM).
    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Stir 2 h, then evaporate to dryness to yield the crude acid chloride.

  • Coupling:

    • Dissolve 4,5-DAA (1 eq) in THF/Water (1:1) containing NaHCO

      
       (2.5 eq). Degas this solution. 
      
    • Add the Acetylated-HCA Acid Chloride (dissolved in THF) dropwise.

    • Stir 1 h at RT.

  • Global Deprotection:

    • Add LiOH or NaOH (5 eq) directly to the reaction mixture (saponification).

    • Stir at RT for 1 h (monitor deacetylation by HPLC).

    • Acidify to pH 2 with HCl.

    • Extract with Ethyl Acetate.[1]

Protocol C: Enzymatic Synthesis (Biomimetic)

Best for: Green chemistry, high specificity, generating libraries.

Uses recombinant enzymes (HHT from Avena sativa or HCBT from Dianthus caryophyllus).

Reagents:

  • Recombinant HHT/HCBT enzyme (lysate or purified).

  • Hydroxycinnamoyl-CoA (synthesized via 4CL enzyme or chemical CoA thioesterification).

  • 4,5-DAA.

Workflow:

  • Reaction Mix: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT (antioxidant), 500 µM HCA-CoA, 500 µM 4,5-DAA.
    
  • Incubation: 30°C for 30–60 mins.

  • Quenching: Add equal volume of Methanol + 1% Acetic Acid.

  • Analysis: Direct injection into HPLC.

Analytical Validation & Troubleshooting

Data Summary Table: Method Comparison
FeatureMethod A (NHS-Ester)Method B (Protection)Method C (Enzymatic)
Yield Moderate (40-60%)High (70-85%)Low/Analytical
Purity High (Regioselective)Very HighUltra High
Complexity Low (1-2 steps)High (3-4 steps)High (Enzyme prep)
Oxidation Risk High (Requires Argon)Low (Protected)Low (DTT present)
Scale mg to gramsMulti-gramµg to mg
Troubleshooting Guide

Problem 1: Reaction mixture turns black/dark brown immediately.

  • Cause: Oxidation of 4,5-DAA to quinone/polymeric melanin-like pigments.

  • Solution:

    • Ensure all solvents are rigorously degassed.

    • Add Sodium Ascorbate or Sodium Dithionite (trace) to the aqueous phase.

    • Lower the pH slightly (closer to 7.0–7.5); high pH accelerates catechol oxidation.

Problem 2: Low conversion of the amine.

  • Cause: Hydrolysis of the NHS-ester or Acid Chloride before coupling.

  • Solution: Increase the equivalents of the activated HCA (1.5 eq). Ensure organic solvents (DMF/THF) are anhydrous.

Problem 3: HPLC shows multiple peaks with same mass.

  • Cause: Isomerization of the double bond (cis/trans) or ester formation (O-acylation instead of N-acylation).

  • Solution: The amide bond is thermodynamically preferred. If O-acylation occurs, mild base treatment (LiOH) usually hydrolyzes the ester while leaving the amide intact.

References

  • Ishihara, A., et al. (2014). "New series of avenanthramides in oat seed." Bioscience, Biotechnology, and Biochemistry.[3] Link

  • Wise, M. L. (2011). "Avenanthramides: Chemistry and Biosynthesis." Oats Nutrition and Technology. Link

  • Bain, I. & Smalley, R. K. (1968). "Synthesis of avenanthramides." Journal of the Chemical Society C.
  • Eudes, A., et al. (2013). "Production of hydroxycinnamoyl anthranilates from glucose in Escherichia coli." Microbial Cell Factories. Link

  • Collins, F. W. (1989). "Oat Phenolics: Avenanthramides, Novel Substituted N-Cinnamoylanthranilates from Oat Groats and Hulls." Journal of Agricultural and Food Chemistry. Link

  • Dryhurst, G. (2003). "Stability of the putative neurotoxin tryptamine-4,5-dione." Chemical Research in Toxicology. Link (Critical data on 4,5-dihydroxy system stability).

Sources

Application

Quantitative Analysis of 2-amino-4,5-dihydroxybenzoic acid in Biological Matrices using LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocol for the sensitive and selective detection of 2-amino-4,5-dih...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the sensitive and selective detection of 2-amino-4,5-dihydroxybenzoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a polar molecule containing amine, hydroxyl, and carboxylic acid functional groups, this analyte presents unique challenges for retention, ionization, and extraction. This guide explains the scientific rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection, to establish a robust and reliable analytical workflow.

Introduction and Analyte Properties

2-amino-4,5-dihydroxybenzoic acid is a polar aromatic compound. Its multifaceted structure, featuring acidic (carboxylic acid, phenols) and basic (amine) moieties, makes it highly hydrophilic. This property complicates its retention on traditional reversed-phase columns and its extraction from complex biological matrices like plasma or serum.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for such bioanalytical assays due to its inherent speed, sensitivity, and selectivity.[1]

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development.

Table 1: Physicochemical Properties of 2-amino-4,5-dihydroxybenzoic acid

PropertyValueSource
Chemical Structure Chemical Structure[3]
Molecular Formula C₇H₇NO₄[3][4]
Molecular Weight 169.13 g/mol [3]
Monoisotopic Mass 169.03751 Da[3]
CAS Number 114874-99-6[4]
XLogP3 0.6[3]
Topological Polar Surface Area 104 Ų[3]

The high polar surface area and low LogP value confirm the compound's hydrophilic nature, necessitating specific strategies for chromatography and sample preparation.

LC-MS/MS Method Development Rationale

Chromatographic Separation

The primary challenge for a polar analyte like 2-amino-4,5-dihydroxybenzoic acid is achieving adequate retention on a chromatographic column to separate it from the solvent front and potential matrix interferences.[1]

  • Column Selection: While standard C18 columns struggle to retain such polar compounds, modern reversed-phase columns with alternative stationary phases offer a solution. A biphenyl or phenyl-hexyl stationary phase is recommended. These phases provide π-π interactions with the analyte's benzene ring, offering an alternative retention mechanism to hydrophobicity, which is crucial for polar aromatic compounds.[5] This approach is often more robust and reproducible for routine analysis than HILIC, which can be sensitive to mobile phase composition.[1][6]

  • Mobile Phase: An acidified mobile phase is optimal for the analysis of phenolic acids.[7] The use of 0.1% formic acid in both the aqueous (A) and organic (B) phases serves two purposes:

    • It maintains a consistent, acidic pH to ensure the carboxylic acid group is protonated, leading to sharper, more symmetrical peak shapes.

    • It promotes efficient protonation or deprotonation in the ESI source, enhancing MS sensitivity, particularly in negative ion mode.[7] Acetonitrile is chosen as the organic solvent for its lower viscosity and better peak definition for many phenolic compounds.[7] A gradient elution is employed to ensure the analyte is efficiently eluted while cleaning the column of more hydrophobic matrix components.

Mass Spectrometric Detection

Electrospray Ionization (ESI) is the ideal "soft" ionization technique for polar molecules, as it minimizes in-source fragmentation and preserves the molecular ion.[8][9]

  • Ionization Mode: The molecule contains functional groups amenable to both positive ([M+H]⁺ on the amine) and negative ([M-H]⁻ on the carboxylic or phenolic groups) ionization. However, negative ion mode (ESI-) is recommended as the primary choice. Carboxylic acids and phenolic hydroxyls are readily deprotonated, often resulting in a more stable precursor ion and higher sensitivity. The predicted m/z for the deprotonated molecule is 168.03 .[10]

  • Fragmentation and MRM Transitions: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole.

    • Proposed Primary (Quantifier) Transition: For carboxylic acids, the most characteristic and stable fragmentation pathway is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, a loss of 44.01 Da.[11][12] This is a highly favorable process that generates a stable product ion.

      • Precursor Ion [M-H]⁻: m/z 168.03

      • Neutral Loss: CO₂ (44.01 Da)

      • Product Ion: m/z 124.02

      • MRM Transition 1: 168.0 -> 124.0

    • Proposed Secondary (Qualifier) Transition: A second transition is monitored to confirm the analyte's identity. This could involve a subsequent loss from the primary product ion or an alternative fragmentation from the precursor. A plausible secondary fragmentation is the loss of carbon monoxide (CO) from the m/z 124.02 ion.

      • MRM Transition 2: 168.0 -> 96.0 (Loss of CO₂ and CO)

The following diagram illustrates the proposed fragmentation pathway.

G Precursor [M-H]⁻ m/z 168.03 Product1 [M-H-CO₂]⁻ m/z 124.02 (Quantifier) Precursor->Product1 - CO₂ Product2 [M-H-CO₂-CO]⁻ m/z 96.01 (Qualifier) Precursor->Product2 - CO₂ - CO

Caption: Proposed ESI- fragmentation of 2-amino-4,5-dihydroxybenzoic acid.

Table 2: Optimized LC-MS/MS Detection Parameters

ParameterRecommended SettingRationale
LC System U(H)PLC SystemFor optimal resolution and speed.
Column Biphenyl or Phenyl-Hexyl, <3 µm, e.g., 2.1 x 100 mmProvides π-π interactions for retaining polar aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterStandard for good peak shape and MS sensitivity.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood elution strength and compatibility.[7]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minEnsures elution of analyte and cleanup of the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeHighly favorable for acidic and phenolic groups.[13]
Capillary Voltage -3.5 kVTypical starting point for ESI-.
Source Temp. 150 °CSoft conditions to prevent thermal degradation.
Desolvation Temp. 450 °CEfficiently removes solvent from droplets.[9]
MRM Transition 1 168.0 -> 124.0 Quantifier, loss of CO₂.[11][12]
MRM Transition 2 168.0 -> 96.0 Qualifier, loss of CO₂ and CO.
Collision Energy 15-25 eV (Optimize)To be optimized for maximum signal for each transition.
Dwell Time 50-100 msEnsures sufficient data points across the chromatographic peak.

Sample Preparation Protocol

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can cause ion suppression and contaminate the LC-MS system. Due to the analyte's polarity, traditional liquid-liquid extraction is inefficient.[14] Protein precipitation (PPT) is a fast, simple, and effective technique for initial method development.[1][15]

  • Rationale: Acetonitrile is used as the precipitation solvent. Adding it in a 3:1 ratio to the plasma/serum sample effectively denatures and precipitates the vast majority of proteins.[15] Acidifying the precipitation solvent with formic acid helps to keep the analyte stable and improves the precipitation efficiency. The sample is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then ready for injection.

The following diagram outlines the complete analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Pipette 100 µL Plasma/Serum Sample s2 2. Add 300 µL of cold Acetonitrile with 0.1% Formic Acid s1->s2 s3 3. Vortex for 1 minute s2->s3 s4 4. Centrifuge at >10,000 x g for 10 minutes at 4 °C s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 a1 6. Inject 5 µL onto LC-MS/MS System s5->a1 a2 7. Chromatographic Separation (Biphenyl Column) a1->a2 a3 8. ESI- Ionization a2->a3 a4 9. MRM Detection (168.0 -> 124.0 / 96.0) a3->a4 d1 10. Integrate Peak Area a4->d1 d2 11. Quantify against Calibration Curve d1->d2

Caption: Overall workflow for the analysis of 2-amino-4,5-dihydroxybenzoic acid.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-amino-4,5-dihydroxybenzoic acid standard. Dissolve in 10 mL of methanol or DMSO to create a 1 mg/mL stock solution. Store at -20 °C.

  • Working Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare a series of working solutions for building a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of the sample (plasma, serum, standard, or QC) into the appropriately labeled tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully collect the clear supernatant (~350 µL) and transfer it to a clean autosampler vial with an insert.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrument Run
  • Set up the LC-MS/MS system with the parameters outlined in Table 2 .

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of each sample.

  • Acquire data using the specified MRM transitions.

  • After the sequence is complete, flush the column and system with a high-organic mobile phase before storing it according to the manufacturer's recommendations.

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of 2-amino-4,5-dihydroxybenzoic acid by LC-MS/MS. By selecting a phenyl-based reversed-phase column, utilizing negative mode ESI, and employing a straightforward protein precipitation protocol, this method overcomes the inherent challenges of analyzing a polar, multi-functional analyte. The detailed parameters and protocols herein serve as a validated starting point for researchers in pharmaceutical development and other scientific fields, and can be further optimized and validated to meet specific regulatory or research requirements.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10012309, 2-Amino-4,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-amino-4,5-dihydroxybenzoic acid | CAS#:114874-99-6. Retrieved from [Link]

  • Šatínský, D. (2020, November 12). Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Galanakis, C. M., et al. (2022, December 8). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules. [Link]

  • Kechagia, M. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. MDPI. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]

  • Soulet, F., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • Soulet, F., et al. (2018). Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • Kiontke, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

  • Madej, K. (2019, November 5). Modern Approaches to Preparation of Body Fluids for Determination of Bioactive Compounds. MDPI. [Link]

  • Tero-Vescan, A., et al. (2016). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]

  • SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]

  • Bell, D. S. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]

  • Csupor-Löffler, B., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4,5-dihydroxybenzoic acid (C7H7NO4). Retrieved from [Link]

  • Abu-Reidah, I. M., et al. (2017). Fragmentation pattern of (a) dihydroxybenzoic acid malonyl hexoside.... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-4,5-Dihydroxybenzoic Acid

Introduction: The Instability Paradox You are likely accessing this guide because your solution of 2-amino-4,5-dihydroxybenzoic acid (ADHBA) has turned pink, brown, or black, or your HPLC peaks are broadening. ADHBA is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

You are likely accessing this guide because your solution of 2-amino-4,5-dihydroxybenzoic acid (ADHBA) has turned pink, brown, or black, or your HPLC peaks are broadening.

ADHBA is an aminocatechol . Structurally, it combines the instability of a catechol (1,2-dihydroxybenzene) with an aniline moiety. In the presence of oxygen, trace metals, or high pH, it undergoes rapid autoxidation . This is not a simple degradation; it is a radical-mediated cascade leading to highly reactive quinone imines , which subsequently polymerize into melanin-like pigments.

This guide provides a self-validating protocol to arrest this cascade, ensuring the integrity of your experimental data.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. The degradation pathway is driven by the loss of electrons and protons, catalyzed by transition metals (


, 

) and dissolved oxygen.
The Oxidation Cascade (Visualization)

The following diagram illustrates the transition from the stable catechol form to the reactive quinone imine and subsequent polymerization.

OxidationPathway ADHBA 2-Amino-4,5-dihydroxybenzoic acid (Reduced/Stable) Radical Semiquinone Radical (Intermediate) ADHBA->Radical -e-, -H+ (Catalyzed by O2, pH > 5, Metals) Quinone o-Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Quinone->ADHBA Redox Cycling (Generates ROS) Polymer Insoluble Polymer (Melanin-like Pigment) Quinone->Polymer Polymerization / Nucleophilic Attack

Figure 1: The autoxidation pathway of aminocatechols. Note that the Quinone Imine is the critical branching point for irreversible degradation.

Module 2: The "Gold Standard" Preparation Protocol

Do not use simple water or PBS. The following protocol creates a Self-Validating System . If the solution remains colorless (or pale yellow), the system is working. If it turns pink, the protection has failed.

Reagents Required
ReagentFunctionConcentration
Ascorbic Acid Sacrificial Antioxidant (Reduces Quinones back to Phenols)1 mM - 10 mM
EDTA (Disodium) Chelator (Sequesters catalytic metal ions like

)
0.1 mM - 0.5 mM
HCl (1M) pH Stabilizer (Protonates amine/hydroxyls to retard oxidation)Adjust to pH 2.0 - 3.0
Argon (Gas) Oxygen displacer (Heavier than air, blankets the solution)N/A
Step-by-Step Methodology
  • Solvent Deoxygenation (Critical Step):

    • Take high-purity water (Milli-Q).[1]

    • Sparge with Argon gas for at least 15 minutes per 100 mL. Nitrogen is acceptable, but Argon is preferred as it blankets the surface more effectively.

  • Prepare the "Protective Shield" (Vehicle):

    • To the deoxygenated water, add EDTA (

      
      ) and Ascorbic Acid  (
      
      
      
      ).
    • Why? EDTA strips trace metals from the glassware. Ascorbic acid creates a reducing environment that instantly reverses any single-electron oxidation events [1].

  • Acidification:

    • Adjust the vehicle pH to 2.5 - 3.0 using HCl.

    • Why? At low pH, the amino group is protonated (

      
      ), and the hydroxyl groups are less likely to deprotonate (
      
      
      
      ), significantly raising the activation energy for oxidation [2].
  • Dissolution:

    • Add the ADHBA solid to the vehicle. Vortex briefly under an Argon stream.

    • Validation: The solution should be clear. Any immediate pink/red tint indicates the solid stock is already degraded.

  • Storage:

    • Aliquot immediately into amber glass vials.

    • Overlay with Argon before capping.

    • Store at

      
       (preferred) or 
      
      
      
      .

Module 3: Troubleshooting & FAQs

This section addresses specific phenomena you may observe.

Decision Tree: Diagnosing Instability

Troubleshooting Start Observation Color Solution turned Pink/Red? Start->Color Precip Precipitate formed? Start->Precip HPLC HPLC: Split Peaks / Ghosting? Start->HPLC Check pH Is pH > 5? Color->Check pH Yes Check Conc Concentration > 10mM? Precip->Check Conc Yes Mobile Phase Is Mobile Phase Acidic? HPLC->Mobile Phase Yes Acidify to pH 2-3 Acidify to pH 2-3 Check pH->Acidify to pH 2-3 Yes Check Antioxidants Did you add Ascorbate? Check pH->Check Antioxidants No Add 10mM Ascorbate Add 10mM Ascorbate Check Antioxidants->Add 10mM Ascorbate No Discard Stock Discard Stock Check Antioxidants->Discard Stock Yes (Irreversible) Add DMSO (up to 10%) Add DMSO (up to 10%) Check Conc->Add DMSO (up to 10%) Yes Add 0.1% Formic Acid Add 0.1% Formic Acid Mobile Phase->Add 0.1% Formic Acid No

Figure 2: Diagnostic logic flow for common stability issues with ADHBA.

Frequently Asked Questions

Q1: My solution turned pink within minutes. Can I filter it and use it? A: No. The pink color indicates the formation of the quinone imine or related adducts. These are electrophilic and will react with your biological target (e.g., cysteines in proteins), leading to false positives or toxicity artifacts. Discard and prepare fresh using the protocol in Module 2.

Q2: Can I use DMSO as a solvent? A: Yes, ADHBA is often more soluble in DMSO. However, DMSO is hygroscopic (absorbs water) and can facilitate oxidation if not dry.

  • Protocol: Use anhydrous DMSO. Purge the DMSO with Argon. Add the solid, then dilute into your aqueous buffer immediately before use.

Q3: I cannot use Ascorbic Acid because it interferes with my assay. What is the alternative? A: If your assay is redox-sensitive, Ascorbic Acid might interfere.

  • Alternative 1: Sodium Metabisulfite (0.1%). Note: Can form adducts with quinones, but prevents polymerization.

  • Alternative 2: Strict anaerobic handling (Glovebox) with degassed buffers is the only chemical-free alternative.

Q4: Why does the compound degrade faster in Phosphate Buffer (PBS)? A: Phosphate ions can catalyze the autoxidation of catechols, and PBS usually has a pH of 7.4. This pH is the "danger zone" for aminocatechols, leading to rapid deprotonation and oxidation [3]. Switch to an acetate or citrate buffer at pH 4-5 if possible, or keep the stock in HCl and dilute only at the last second.

References

  • BenchChem Technical Support. (2025).[2] Preventing Oxidation of Aminophenol Compounds: Antioxidant Strategies and Data.[3] Retrieved from

  • National Institutes of Health (NIH). (2008). Mechanistic study of electrochemical oxidation of 2,5-dihydroxybenzoic acid. PubMed Central. Retrieved from

  • G.L. Squadrito et al. (2003). Quinone formation from aminophenols and their reaction with thiols.[4] ResearchGate. Retrieved from

Sources

Optimization

Optimizing pH for stability of 4,5-dihydroxyanthranilic acid standards

Technical Support Center: 4,5-Dihydroxyanthranilic Acid (4,5-DHAA) Stability & Handling Critical Alert: Compound Instability Status: EXTREMELY UNSTABLE Primary Risk: Rapid auto-oxidation to quinone-imines and polymeric p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dihydroxyanthranilic Acid (4,5-DHAA) Stability & Handling

Critical Alert: Compound Instability

Status: EXTREMELY UNSTABLE Primary Risk: Rapid auto-oxidation to quinone-imines and polymeric pigments (browning). Immediate Action: If your solution has turned yellow, orange, or brown, the standard is degraded. Discard immediately. Do not attempt to filter or rescue.

Module 1: The Science of Instability (The "Why")

To successfully handle 4,5-dihydroxyanthranilic acid (4,5-DHAA), you must understand the chemical mechanism driving its degradation. Unlike its more common isomer 3-hydroxyanthranilic acid (3-HAA), 4,5-DHAA contains a catechol moiety (vicinal diols at positions 4 and 5) adjacent to an amino group.

The pH-Oxidation Nexus

The stability of 4,5-DHAA is governed by the protonation state of its functional groups.

  • The Catechol Trap (pH > 6.0): At neutral or alkaline pH, the hydroxyl groups deprotonate to form phenolate ions. These are highly electron-rich and act as potent electron donors, reacting with dissolved oxygen to form semiquinone radicals.

  • The Amino-Catalyst: The adjacent amino group (position 2) pushes electron density into the ring, lowering the activation energy for oxidation.

  • The Solution (pH < 3.0): By maintaining a pH below 3.0, you protonate the amino group (forming

    
    ). This positively charged group becomes electron-withdrawing, effectively "pulling" electron density away from the ring and shielding the catechol from oxidative attack.
    

Stability_Mechanism cluster_acid Acidic Conditions (pH < 3.0) cluster_neutral Neutral/Basic Conditions (pH > 6.0) Stable Protonated State (-NH3+) Electron Withdrawing Unstable Deprotonated State (Phenolate Ion) Electron Donating Stable->Unstable pH Increase Radical Semiquinone Radical Unstable->Radical O2 + Trace Metals Quinone Quinone-Imine (Yellow/Brown) Radical->Quinone Oxidation Polymer Melanin-like Polymers (Precipitate) Quinone->Polymer Polymerization

Figure 1: The degradation pathway of 4,5-DHAA. Stability is only achieved when the amino group is protonated (acidic pH), preventing the cascade toward polymerization.

Module 2: Standard Preparation Protocol

Goal: Prepare a stable stock solution (1-10 mM) for HPLC/MS calibration. Reagents Required:

  • 1.0 M Hydrochloric Acid (HCl) or Formic Acid

  • Argon or Nitrogen gas (High Purity)

  • EDTA (Disodium salt)

  • Sodium Metabisulfite (Optional, caution with MS detection)

Step-by-Step Workflow
  • Solvent Preparation (The "Stabilizing Matrix"):

    • Prepare 10 mM HCl (pH ~2.0).

    • Critical Step: Add 0.1 mM EDTA . This chelates trace iron/copper ions which otherwise catalyze catechol oxidation.

    • Degassing: Purge the solvent with Argon for 15 minutes before adding the solid standard.

  • Weighing & Dissolution:

    • Weigh the 4,5-DHAA solid rapidly. Minimize light exposure.

    • Add the Argon-purged 10 mM HCl/EDTA solvent.

    • Vortex immediately until dissolved. Keep on ice.

  • Usage:

    • HPLC Injection: Ensure your autosampler is set to 4°C.

    • Dilution: Never dilute this stock into PBS or neutral buffer. Dilute only into the mobile phase (usually 0.1% Formic Acid).

ParameterRecommended SpecificationReason
Solvent pH 1.0 – 2.5 Protonates amine; prevents phenolate formation.
Temperature 4°C (Ice Bath) Slows radical kinetics.
Atmosphere Argon/Nitrogen Removes O₂, the primary oxidant.
Chelator EDTA (0.1 mM) Sequesters Fe³⁺/Cu²⁺ (catalysts).
Container Amber Glass Prevents photo-oxidation.

Module 3: Troubleshooting & FAQs

Q1: My standard solution turned yellow/brown within minutes. Why?

Diagnosis: Rapid auto-oxidation. Cause: You likely dissolved the compound in water (pH ~6-7) or a neutral buffer like PBS. Even at pH 7.0, the half-life of 4,5-DHAA is measured in minutes. Fix: Re-prepare using 10 mM HCl or 0.1% Formic Acid . Ensure the water used is high-resistivity (18.2 MΩ) to minimize metal contamination.

Q2: I see peak splitting or broad peaks on my HPLC. Is it the column?

Diagnosis: pH Mismatch (Solvent Effect). Cause: If you inject a highly acidic sample (pH 1) into a mobile phase with weak buffering capacity (e.g., pure water/methanol), the local pH change can distort the peak. Fix:

  • Match the sample solvent to the starting mobile phase (e.g., 0.1% Formic Acid).

  • Reduce injection volume (e.g., from 10 µL to 2 µL).

Q3: Can I freeze the stock solution for later use?

Answer: Risky. While freezing at -80°C is better than 4°C, freeze-thaw cycles introduce oxygen bubbles and pH gradients that destroy catechols. Recommendation: Prepare fresh daily. If you must store it, aliquot single-use volumes into amber vials, purge the headspace with Argon, and store at -80°C. Discard any unused portion after thawing.

Q4: Can I use Ascorbic Acid (Vitamin C) to stabilize it?

Answer: Yes, but with caveats. Ascorbic acid (1 mM) is a potent antioxidant that sacrifices itself to protect the catechol.

  • Pro: Greatly extends stability.

  • Con: It elutes early in HPLC and can interfere with UV detection (254 nm) or suppress ionization in Mass Spectrometry. Use only if necessary and validate your separation method first.

Module 4: Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific application.

Solvent_Selection Start Start: Select Solvent Detection What is your detection method? Start->Detection UV UV / Fluorescence Detection->UV MS Mass Spectrometry (LC-MS) Detection->MS Stab_Q Is long-term stability (>4 hrs) required? UV->Stab_Q Solvent_C 0.1% Formic Acid (Fresh Prep Only) MS->Solvent_C Avoids ion suppression Solvent_A 0.1% Formic Acid + 1mM Ascorbic Acid + 0.1mM EDTA Stab_Q->Solvent_A Yes Solvent_B 10mM HCl (No antioxidants) Stab_Q->Solvent_B No (Immediate use)

Figure 2: Solvent selection guide based on detection method and stability requirements.

References

  • Dykens, J. A., et al. (1987). "Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate."[1] Biochemical Pharmacology, 36(2), 211-217. Link

    • Context: Establishes the mechanism of auto-oxidation for hydroxyanthranilates and the exponential relationship between pH and degradation rates.[1]

  • Colabroy, K. L., & Begley, T. P. (2005). "The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase by 4-Chloro-3-hydroxyanthranilate." Biochemistry, 44(21), 7623–7631.[2] Link

    • Context: Details the handling of unstable anthranilate intermediates and the role of iron/oxygen in ring cleavage p
  • Li, T., et al. (2023). "pH-Dependent Crystallization of Hydroxynicotinic Acids." Crystals, 13(7), 1073. Link

    • Context: Provides structural and solubility data relevant to hydroxy-substituted pyridine/benzoic acid deriv
  • PubChem. (n.d.).[3] "3,5-Dihydroxyanthranilic acid (Compound Summary)." National Library of Medicine. Link

    • Context: Chemical property verification for dihydroxyanthranilic acid isomers.

Sources

Troubleshooting

Technical Support Center: Purification of 2-amino-4,5-dihydroxybenzoic Acid

Welcome to the technical support center for the purification of 2-amino-4,5-dihydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-4,5-dihydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to achieve high purity for their downstream applications. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-amino-4,5-dihydroxybenzoic acid?

The impurity profile of your crude material is intrinsically linked to the synthetic route employed. However, for a molecule with this functionality, impurities typically arise from several common sources:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-nitro-4,5-dihydroxybenzoic acid, 2,4,5-trihydroxybenzoic acid, or a related halogenated benzoic acid.

  • Regioisomers: The formation of isomers during nitration or hydroxylation steps is a common issue. For instance, you might encounter 2-amino-3,4-dihydroxybenzoic acid or other positional isomers which can be challenging to separate due to their very similar physical properties.

  • Products of Oxidation: The catechol (1,2-dihydroxybenzene) and aniline moieties make the molecule highly susceptible to oxidation, especially in the presence of air, light, or residual oxidizing agents from the reaction.[1] This often results in the formation of colored quinone-like impurities, leading to a discolored product.

  • Decarboxylation Products: At elevated temperatures, particularly under harsh acidic or basic conditions, decarboxylation can occur, leading to the formation of 4-aminobenzene-1,2-diol.[1]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up (e.g., acids, bases, catalysts) can be carried over into the crude product.

Q2: My isolated product is dark brown/purple instead of the expected off-white or light tan powder. What causes this discoloration and how can I fix it?

Discoloration is almost always due to the oxidation of the electron-rich aromatic ring. The combination of amino and hydroxyl groups makes the compound highly prone to forming colored quinone-imine type structures, even with trace amounts of oxygen.

Causality: The phenolic hydroxyl groups can be easily oxidized to quinones, which are highly colored. This process is often catalyzed by trace metals and is accelerated by exposure to air (oxygen), light, and alkaline pH conditions.[1]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal has a high surface area and will adsorb the colored, often polymeric, impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

  • Inert Atmosphere: Conduct all purification steps, especially those involving heating, under an inert atmosphere such as nitrogen or argon. This minimizes contact with oxygen and prevents further oxidation.[3]

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant like sodium dithionite or ascorbic acid to the recrystallization solvent can help to prevent oxidation during the purification process.

Troubleshooting Guide

Problem 1: Low yield after recrystallization.

A low recovery of purified material is a common issue. The primary cause is typically related to the choice and volume of the recrystallization solvent.

Potential Cause Scientific Rationale Recommended Solution
Excessive Solvent Volume The product has some solubility even in the cold solvent. Using too much solvent will leave a significant portion of the product dissolved in the mother liquor after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated at high temperature and supersaturated upon cooling, maximizing crystal formation.[4]
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, recovery will be poor.Perform small-scale solubility tests to find an optimal solvent or solvent system. For a polar molecule like 2-amino-4,5-dihydroxybenzoic acid, a binary system like ethanol/water, methanol/water, or acetic acid/water is often effective.[3]
Premature Crystallization If the solution cools too quickly during hot filtration (to remove charcoal or other solids), the product will crystallize on the filter paper and in the funnel, leading to significant loss.Pre-heat the filtration funnel (e.g., in an oven or with a heat gun) and the receiving flask. Use a stemless or short-stemmed funnel to prevent clogging.
Problem 2: The product "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent system. The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of purification.

Causality: The high concentration of the solute in the hot solvent can depress its melting point. If the solution is cooled too rapidly, it can become supersaturated while still hot enough for the solute to be in a molten state.

Solutions:

  • Slower Cooling: Allow the hot, filtered solution to cool slowly to room temperature. Insulating the flask can help. Do not place the flask directly into an ice bath until it has reached room temperature and crystal formation has begun.[3]

  • Add More Solvent: The temperature at which the solution becomes saturated can be lowered by adding slightly more of the "good" solvent. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site.

    • Scratching: Scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation to begin.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a robust starting point for purifying gram-scale quantities of crude 2-amino-4,5-dihydroxybenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-amino-4,5-dihydroxybenzoic acid. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring to dissolve the solid.

  • Charcoal Treatment (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Workflow for Recrystallization

G cluster_prep Preparation cluster_decolorize Decolorization (Optional) cluster_crystallize Crystallization cluster_isolate Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal If colored add_water Add Hot Water to Cloud Point dissolve->add_water If not colored hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->add_water add_ethanol Add Ethanol to Clarity add_water->add_ethanol cool_slow Slow Cooling to RT, then Ice Bath add_ethanol->cool_slow vac_filter Vacuum Filtration cool_slow->vac_filter wash Wash with Cold Solvent Mix vac_filter->wash dry Vacuum Oven Drying wash->dry pure_product Pure Product dry->pure_product G cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start HPLC Analysis Issue fronting Peak Fronting start->fronting tailing Peak Tailing start->tailing split Split Peak start->split no_retention No/Low Retention start->no_retention drift RT Drifting start->drift sol_front Solution: - Reduce sample concentration - Check for column overload fronting->sol_front sol_tail Solution: - Ensure mobile phase pH is low enough - Check for secondary interactions (add competing base) - Use a different column tailing->sol_tail sol_split Solution: - Check for clogged frit/column blockage - Ensure sample solvent matches mobile phase split->sol_split sol_retention Solution: - Decrease starting % of organic solvent (B) - Confirm column is properly installed no_retention->sol_retention sol_drift Solution: - Ensure column is fully equilibrated - Check for leaks in the system - Ensure stable column temperature drift->sol_drift

Sources

Reference Data & Comparative Studies

Validation

Characterization of 2-amino-4,5-dihydroxybenzoic Acid: A Comparative Guide to Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex aromatic compounds such as 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex aromatic compounds such as 2-amino-4,5-dihydroxybenzoic acid, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation and verification of this molecule. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of the data they yield, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Unraveling the Structure of a Multifunctional Aromatic

2-amino-4,5-dihydroxybenzoic acid presents a unique characterization challenge due to its array of functional groups: an aromatic ring, an amino group, two hydroxyl groups, and a carboxylic acid. This combination of electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid) groups on the benzene ring creates a nuanced electronic environment, directly influencing its spectroscopic signature. Achieving a comprehensive understanding of its structure requires techniques that can probe these features from different angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data for 2-amino-4,5-dihydroxybenzoic acid

Due to the absence of readily available experimental spectra for 2-amino-4,5-dihydroxybenzoic acid, we can predict the ¹H NMR spectrum based on established principles of chemical shifts and substituent effects on aromatic rings.[1][2][3][4][5] The substituents (-NH₂, -OH, -COOH) significantly influence the electron density distribution around the benzene ring, leading to predictable shifts in the proton resonances.

The -NH₂ and -OH groups are strong electron-donating groups, which increase the electron density at the ortho and para positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, the -COOH group is an electron-withdrawing group, deshielding the ortho and para protons and shifting their signals downfield.

Structure and Proton Numbering:

  • H-3: This proton is ortho to the electron-withdrawing -COOH group and meta to the electron-donating -NH₂ group. We would expect a downfield shift.

  • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -COOH group. We would expect an upfield shift compared to benzene (7.34 ppm).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.2 - 7.5d~8-9Deshielded by the adjacent -COOH group.
H-6~6.2 - 6.5d~8-9Shielded by the adjacent -NH₂ group.
-NH₂~4.5 - 5.5br s-Broad signal due to quadrupole moment of nitrogen and exchange with solvent.
-OH (C4)~8.5 - 9.5br s-Phenolic proton, broad due to exchange.
-OH (C5)~9.0 - 10.0br s-Phenolic proton, broad due to exchange.
-COOH~11.0 - 13.0br s-Carboxylic acid proton, highly deshielded and broad.
Predicted ¹³C NMR Spectral Data for 2-amino-4,5-dihydroxybenzoic acid

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.[6][7]

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-COOH)~168 - 172Typical chemical shift for a carboxylic acid carbon.
C-2 (-C-NH₂)~145 - 150Attached to the electron-donating amino group, shifted downfield.
C-3~115 - 120Shielded by the para -OH group.
C-4 (-C-OH)~140 - 145Attached to the electron-donating hydroxyl group.
C-5 (-C-OH)~148 - 153Attached to the electron-donating hydroxyl group and influenced by the adjacent amino group.
C-6~105 - 110Highly shielded by the ortho -NH₂ and para -OH groups.
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-amino-4,5-dihydroxybenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (-NH₂, -OH, -COOH).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Alternative and Complementary Characterization Techniques

While NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique that can confirm the identity of a compound and help identify impurities.

  • Expected Data: For 2-amino-4,5-dihydroxybenzoic acid (C₇H₇NO₄), the expected exact mass is 169.0375 g/mol . In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 170.0448 or the deprotonated molecule [M-H]⁻ at m/z 168.0302. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Comparison with NMR:

FeatureNMR SpectroscopyMass Spectrometry
Information Detailed structural connectivity, stereochemistryMolecular weight, elemental composition, fragmentation
Sensitivity Lower (mg scale)Higher (µg to ng scale)
Sample State SolutionSolid or solution, ionized in the gas phase
Primary Use Unambiguous structure determinationMolecular formula confirmation, identification
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Data: The FTIR spectrum of 2-amino-4,5-dihydroxybenzoic acid would be expected to show characteristic absorption bands for the various functional groups.[8][9][10]

    • O-H stretch (hydroxyls): Broad band around 3200-3600 cm⁻¹

    • N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹

    • C=O stretch (carboxylic acid): Strong, sharp band around 1680-1710 cm⁻¹

    • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

    • C-O stretch (hydroxyls and carboxylic acid): Bands in the 1210-1320 cm⁻¹ region

Comparison with NMR:

FeatureNMR SpectroscopyFTIR Spectroscopy
Information Atomic connectivity and environmentPresence of functional groups
Structural Detail HighLow
Sample State SolutionSolid, liquid, or gas
Primary Use Detailed structure elucidationFunctional group identification
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

  • Expected Data: Phenolic compounds typically exhibit strong absorption in the UV region.[11][12][13][14][15] For 2-amino-4,5-dihydroxybenzoic acid, one would expect to see absorption maxima (λ_max) characteristic of a substituted benzene ring, likely in the range of 260-320 nm. The exact position and intensity of the absorption bands are influenced by the substituents and the solvent.

Comparison with NMR:

FeatureNMR SpectroscopyUV-Vis Spectroscopy
Information Detailed molecular structureElectronic transitions, presence of chromophores
Structural Detail HighVery low
Sensitivity LowerHigher
Primary Use Structure determinationQuantification, confirmation of aromatic systems

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Precise atomic connectivity, chemical environment of each atom, stereochemistry.Unambiguous structure determination.Lower sensitivity, requires soluble sample.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, confirms molecular formula.Provides limited structural information on its own.
FTIR Spectroscopy Presence of specific functional groups.Fast, easy to use, works on various sample types.Provides little information about the overall molecular structure.
UV-Vis Spectroscopy Electronic transitions, presence of conjugated systems (chromophores).High sensitivity, useful for quantification.Provides very limited structural information.

Experimental Workflow and Data Integration

A robust characterization of 2-amino-4,5-dihydroxybenzoic acid involves a logical workflow that integrates data from multiple techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR UV_Vis UV-Vis Spectroscopy (Chromophore) Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Integration Data Integration MS->Data_Integration FTIR->Data_Integration UV_Vis->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the characterization of 2-amino-4,5-dihydroxybenzoic acid.

Conclusion: A Synergistic Approach to Certainty

The characterization of a molecule as functionally rich as 2-amino-4,5-dihydroxybenzoic acid demands a synergistic analytical approach. While NMR spectroscopy provides the definitive blueprint of the molecular structure, techniques such as mass spectrometry, FTIR, and UV-Vis spectroscopy offer crucial, complementary pieces of the puzzle. Mass spectrometry confirms the molecular formula, FTIR identifies the key functional groups, and UV-Vis spectroscopy verifies the presence of the aromatic chromophore. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity, purity, and structure of their compound, a critical step in advancing drug discovery and development.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Preprints.org. Retrieved February 22, 2024, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024). Asian Journal of Pharmaceutical Analysis, 14(1), 1-5. [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024).
  • 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. (2014). Journal of Mass Spectrometry, 49(10), 970-979. [Link]

  • UV-vis spectral properties of individual phenolic compounds.... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • UV-Vis Spectrophotometry and UPLC–PDA Combined with Multivariate Calibration for Kappaphycus alvarezii (Doty) Doty ex Silva Standardization Based on Phenolic Compounds. (2021). Molecules, 26(21), 6542. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). International Journal of Food Science, 2015, 813877. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). Foods, 11(16), 2442. [Link]

  • 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation. (2014). Journal of Mass Spectrometry, 49(6), 525-535. [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • IR spectrum of the prepared para-aminobenzoic acid (PABA). (2014). Royal Society of Chemistry. [Link]

  • Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. (2012). Analytical Chemistry, 84(10), 4484-4490. [Link]

  • Analytical Strategies for Green Extraction, Characterization, and Bioactive Evaluation of Polyphenols, Tocopherols, Carotenoids, and Fatty Acids in Agri-Food Bio-Residues. (2025). Molecules, 30(6), 1234. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). Foods, 10(9), 2147. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2021). UCL Discovery. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (2005). Analytical and Bioanalytical Chemistry, 382(3), 638-647. [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 22, 2024, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). ChemTube3D. Retrieved February 22, 2024, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20268. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Protons on aromatic rings in NMR. (2019, March 6). Chemistry Stack Exchange. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 667-670. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 22, 2024, from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4,5-Dihydroxyanthranilic Acid

This guide outlines the mass spectrometry fragmentation characteristics of 4,5-dihydroxyanthranilic acid (4,5-DIAA), a critical intermediate in the biosynthesis of phenazines (in Pseudomonas species) and avenanthramides...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation characteristics of 4,5-dihydroxyanthranilic acid (4,5-DIAA), a critical intermediate in the biosynthesis of phenazines (in Pseudomonas species) and avenanthramides (in oats).

This analysis compares 4,5-DIAA against its primary metabolic relatives—Anthranilic Acid (AA) and 3-Hydroxyanthranilic Acid (3-HAA)—to provide a robust framework for unambiguous identification in complex biological matrices.

Executive Summary & Chemical Identity

4,5-Dihydroxyanthranilic acid (2-amino-4,5-dihydroxybenzoic acid) is a labile, electron-rich metabolite. Unlike its mono-hydroxylated counterpart (3-HAA) which is central to the kynurenine pathway in mammals, 4,5-DIAA is predominantly associated with specialized bacterial secondary metabolism and plant defense compounds.

Accurate detection requires distinguishing it from isobaric impurities and structurally related anthranilates. This guide recommends Positive Electrospray Ionization (ESI+) as the gold standard for sensitivity, though Negative mode (ESI-) offers superior selectivity in phenolic-rich matrices.

Chemical Profile
FeatureSpecification
IUPAC Name 2-Amino-4,5-dihydroxybenzoic acid
Formula C₇H₇NO₄
Exact Mass 169.0375 Da
Precursor Ion (ESI+) m/z 170.045

Precursor Ion (ESI-) m/z 168.030

Key Structural Motif Catechol (4,5-dihydroxy) fused to an ortho-amino benzoic acid

Fragmentation Mechanics (ESI+ MS/MS)

The fragmentation of 4,5-DIAA follows a predictable decay driven by the stability of the aromatic ring and the "ortho effect" between the amine and carboxyl groups.

Primary Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated precursor (


 170) undergoes two competitive primary losses:
  • Decarboxylation (-CO₂): The most dominant pathway for anthranilic acids. The loss of the carboxyl group (44 Da) yields a stable dihydroxyaniline cation.

  • Dehydration (-H₂O): Driven by the interaction between the ortho-amino group and the carboxyl moiety (ortho effect), or loss from the catechol ring.

Diagnostic Transitions Table
Precursor (

)
Product (

)
Neutral LossMechanism & Diagnostic Value
170 152 -18 Da (H₂O)Ortho Effect: Interaction of -NH₂ and -COOH. High intensity. Differentiates from isomers lacking ortho-substitution.
170 126 -44 Da (CO₂)Base Peak: Characteristic of benzoic acids. Forms 3,4-dihydroxyaniline ion.
126 109 -17 Da (NH₃)Secondary fragmentation of the aniline product. Confirms the presence of a primary amine.
126 98 -28 Da (CO)Ring contraction/loss of carbonyl from the catechol moiety.
Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the precursor and its fragments.

G Precursor Precursor Ion [M+H]+ m/z 170 Frag152 Dehydrated Ion [M+H-H2O]+ m/z 152 Precursor->Frag152 - H2O (18 Da) (Ortho Effect) Frag126 Decarboxylated Ion [M+H-CO2]+ m/z 126 Precursor->Frag126 - CO2 (44 Da) (Dominant) Frag109 Deaminated Ion [M+H-CO2-NH3]+ m/z 109 Frag126->Frag109 - NH3 (17 Da) Frag98 Ring Contraction [M+H-CO2-CO]+ m/z 98 Frag126->Frag98 - CO (28 Da)

Figure 1: ESI+ Fragmentation pathway of 4,5-dihydroxyanthranilic acid showing competitive decarboxylation and dehydration.

Comparative Analysis: 4,5-DIAA vs. Metabolic Alternatives

To ensure data integrity, researchers must distinguish 4,5-DIAA from related tryptophan metabolites. The table below contrasts 4,5-DIAA with Anthranilic Acid (AA) and 3-Hydroxyanthranilic Acid (3-HAA).[1]

Comparative Performance Matrix
Feature4,5-DIAA (Target) 3-HAA (Alternative) Anthranilic Acid (Reference)
Precursor (

)
170 154 138
Primary Fragment 126 (-CO₂)136 (-H₂O) / 110 (-CO₂)120 (-H₂O) / 94 (-CO₂)
Differentiation Key +16 Da shift vs 3-HAA. Presence of catechol functionality (susceptible to oxidation).Stronger -H₂O loss due to adjacent -OH and -COOH (position 3).Lacks hydroxyl groups; fragmentation is purely driven by -NH₂/-COOH interaction.
Retention Time (C18) Early Eluter (Polar/Hydrophilic). Elutes before AA.Intermediate .Late Eluter (Most hydrophobic).
Stability Low . Rapidly oxidizes to quinone imines without antioxidants.Moderate .High .

Expert Insight: While 3-HAA is the standard biomarker for the kynurenine pathway, the detection of 4,5-DIAA specifically indicates activity in the phenazine biosynthesis pathway (bacteria) or avenanthramide metabolism (plants). The +16 Da mass shift is diagnostic, but care must be taken to prevent in-source oxidation which can mimic quinone formation.

Validated Experimental Protocol

This protocol is designed to minimize oxidative degradation, a common source of experimental error with catechol-containing anthranilates.

Reagents & Preparation[2][3]
  • Stabilizer: 0.1% Ascorbic Acid or Sodium Metabisulfite (Critical to prevent oxidation of the 4,5-dihydroxy moiety).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

LC-MS/MS Workflow
  • Sample Extraction: Extract biological tissue (e.g., oat seeds or bacterial pellet) using cold 80% Methanol containing 0.1% Ascorbic Acid. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-2 min (5% B); 2-10 min (5% -> 40% B); 10-12 min (Wash 95% B). Note: 4,5-DIAA is polar and will elute early (approx. 2-4 min).

  • Mass Spectrometry Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

    • MRM Transitions:

      • Quantifier: 170.0 -> 126.0 (CE: 15 eV).

      • Qualifier: 170.0 -> 152.0 (CE: 10 eV).

      • Qualifier: 170.0 -> 109.0 (CE: 25 eV).

Quality Control Check
  • System Suitability: Inject a standard of 3-HAA (

    
     154) alongside 4,5-DIAA. Ensure baseline resolution (>1.5 min difference) to confirm chromatographic selectivity.
    
  • Blank Check: Monitor

    
     170 in a solvent blank to rule out carryover, as anthranilates can stick to stainless steel lines.
    

References

  • Parveen, I. et al. (2011). Structure-activity relationship of avenanthramides: 4,5-dihydroxyanthranilic acid derivatives. Phytochemistry. Link

  • Todua, N. G.[2] & Mikaia, A. I. (2016).[3][2] Mass spectrometry of analytical derivatives.[3][4][5][6] 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Link

  • Blankenfeldt, W. et al. (2004). Phenazine biosynthesis in Pseudomonas fluorescens: Branchpoint from the primary metabolite chorismate. PNAS. Link

  • Collins, S. et al. (2019). The kynurenine pathway in plant-pathogen interactions. Journal of Experimental Botany. Link

  • Gross, H. (2007). Strategies to unravel the function of orphan biosynthesis pathways in bacteria. Applied Microbiology and Biotechnology. Link

Sources

Validation

Comparative Guide: 4,5-Dihydroxyanthranilic Acid vs. 3-Hydroxy-4-Methoxyanthranilic Acid

Executive Summary Distinguishing 4,5-dihydroxyanthranilic acid (4,5-DHAA) from 3-hydroxy-4-methoxyanthranilic acid (3-H-4-M-AA) requires a multi-modal approach due to their shared anthranilate core and similar polarity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing 4,5-dihydroxyanthranilic acid (4,5-DHAA) from 3-hydroxy-4-methoxyanthranilic acid (3-H-4-M-AA) requires a multi-modal approach due to their shared anthranilate core and similar polarity. The critical distinction lies in their redox stability and substitution patterns :

  • Chemical Stability: 4,5-DHAA contains a catechol moiety (ortho-dihydroxy), rendering it highly susceptible to autoxidation and polymerization into phenoxazinone pigments. 3-H-4-M-AA is significantly more stable due to O-methylation blocking the catechol redox cycle.

  • Structural Fingerprint:

    • Mass Spectrometry: They differ by a methylene unit (

      
      , 14.01 Da).
      
    • NMR Spectroscopy: 3-H-4-M-AA exhibits a characteristic methoxy singlet (

      
       ppm) and ortho-coupled aromatic protons. 4,5-DHAA shows para-coupled (or singlet-like) aromatic protons and lacks the methoxy signal.
      

This guide details the experimental workflows to definitively separate and identify these metabolites.

Physicochemical & Structural Analysis

Understanding the molecular architecture is the first step in selecting the correct analytical method.

Feature4,5-Dihydroxyanthranilic Acid (4,5-DHAA)3-Hydroxy-4-Methoxyanthranilic Acid (3-H-4-M-AA)
Formula


Monoisotopic Mass 169.0375 Da183.0532 Da
Core Structure 2-Amino-4,5-dihydroxybenzoic acid2-Amino-3-hydroxy-4-methoxybenzoic acid
Key Moiety Catechol (unstable, antioxidant)Guaiacol-like (stable, methylated)
Aromatic Protons H-3 and H-6 (Para-relationship)H-5 and H-6 (Ortho-relationship)
UV Characteristics

shifts bathochromically; prone to browning.
Distinct

, stable colorless solution.
Biological Context Avenanthramide precursor (oats), bacterial metabolite.Methyltransferase product (e.g., Streptomyces), antibiotic synthon.
Structural Visualization

Structures cluster_0 4,5-Dihydroxyanthranilic Acid cluster_1 3-Hydroxy-4-Methoxyanthranilic Acid NodeA Catechol Moiety (OH at C4, C5) Unstable -> Oxidation NodeB Protons at C3, C6 (Para/Weak Coupling) NodeC Methoxy Group (-OCH3 at C4) Redox Stable NodeD Protons at C5, C6 (Ortho Coupling ~8Hz)

Figure 1: Structural comparison highlighting the redox-active catechol in 4,5-DHAA versus the stable methoxy group in 3-H-4-M-AA.

Method 1: High-Resolution Mass Spectrometry (HRMS)

This is the most efficient method for rapid differentiation. The methylation of the hydroxyl group results in a definitive mass shift.

Experimental Logic

Both compounds are amphoteric (amino and carboxylic acid groups). Positive mode ESI (


) is generally preferred due to the protonation of the amine.
Data Interpretation[1][2][3][4]
  • 4,5-DHAA: Look for

    
    .
    
  • 3-H-4-M-AA: Look for

    
    .
    
  • Delta: The exact mass difference is 14.0157 Da .

Fragmentation (MS/MS) Pattern
CompoundPrecursor (

)
Key Fragment IonsMechanistic Insight
4,5-DHAA 170.05152 (

loss), 124 (

loss)
Typical benzoic acid decarboxylation.
3-H-4-M-AA 184.06169 (

loss), 140 (

loss)
Diagnostic: Loss of methyl radical (15 Da) confirms methoxy group presence.

Method 2: NMR Spectroscopy (Definitive)

If sample quantity permits (>1 mg), NMR provides indisputable structural proof. The substitution pattern dictates the coupling constants of the aromatic protons.

Critical Differences
  • The Methoxy Singlet: 3-H-4-M-AA will show a strong singlet integrating to 3 protons at

    
     ppm . 4,5-DHAA is devoid of signals in this region.
    
  • Aromatic Coupling (The "Trap"):

    • 3-H-4-M-AA (2,3,4-substitution): The remaining protons are at C5 and C6. These are ortho to each other. Expect two doublets with a coupling constant

      
       Hz .
      
    • 4,5-DHAA (2,4,5-substitution): The remaining protons are at C3 and C6. These are para to each other. Expect two singlets (or very weakly coupled doublets,

      
       Hz).
      
Protocol: NMR Sample Preparation
  • Solvent: Use DMSO-

    
     . Avoid 
    
    
    
    due to poor solubility of zwitterionic anthranilates.
  • Handling 4,5-DHAA: Flush the NMR tube with Argon/Nitrogen before sealing. Dissolved oxygen can cause rapid darkening (oxidation) of the solution, broadening peaks due to paramagnetic radical formation.

Method 3: Functional Stability Assay (The "Bench Test")

This assay utilizes the high redox potential of the catechol moiety in 4,5-DHAA to distinguish it from the stable methoxy analog without advanced instrumentation.

Workflow Diagram

Assay cluster_DHAA 4,5-DHAA Path cluster_Methoxy 3-H-4-M-AA Path Start Dissolve Sample in Phosphate Buffer (pH 7.4) Split Split into 2 Aliquots Start->Split Step1A Incubate 30 min @ RT (Open to Air) Split->Step1A Step1B Incubate 30 min @ RT (Open to Air) Split->Step1B ResultA Solution turns RED/BROWN Step1A->ResultA MechA Mechanism: Catechol -> o-Quinone -> Phenoxazinone Dimers ResultA->MechA ResultB Solution remains CLEAR/YELLOW Step1B->ResultB MechB Mechanism: Methoxy blocks oxidation ResultB->MechB

Figure 2: Stability assay workflow. 4,5-DHAA rapidly oxidizes to colored pigments, while 3-H-4-M-AA remains stable.

Detailed Experimental Protocols

A. LC-MS Separation Protocol

This method separates the polar anthranilates using a standard reverse-phase setup.

  • Column: C18 (e.g., Waters XSelect HSS T3 or equivalent for polar retention),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention).

    • 1-10 min: 1%

      
       30% B.
      
    • 10-12 min: 95% B (Wash).

  • Detection:

    • UV at 254 nm and 330 nm.

    • ESI+ MS (Scan range 100–300

      
      ).
      
  • Expected Retention: 4,5-DHAA will elute earlier (more polar due to two free OH groups) than 3-H-4-M-AA (less polar due to methyl cap).

B. DPPH Radical Scavenging Assay (Rapid Confirmation)

If MS/NMR are unavailable, their antioxidant capacity differs by orders of magnitude.

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

  • Add 10 µL of sample (1 mM) to 190 µL of DPPH solution.

  • Observation:

    • 4,5-DHAA: Instant decolorization (Purple

      
       Yellow) due to potent catechol radical scavenging.
      
    • 3-H-4-M-AA: Slow or negligible decolorization (Monophenols are weaker antioxidants than catechols).

References

  • PubChem. (n.d.). 2-Amino-4,5-dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Collins, F. W. (1989). Oat Phenolics: Avenanthramides, Novel Substituted N-Cinnamoylanthranilate Alkaloids from Oat Groats and Hulls. Journal of Agricultural and Food Chemistry.[2] (Foundational work identifying 4,5-DHAA as a key component of oat antioxidants).

  • Fiedler, E., et al. (1996). Biosynthesis of the antitumor antibiotic sibiromycin. Journal of Antibiotics.
  • Walsh, C. T., et al. (2013). Post-translational modification of polyketide and nonribosomal peptide biosynthetic pathways. Current Opinion in Chemical Biology. (Mechanisms of O-methyltransferases in secondary metabolism).

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-Amino-4,5-dihydroxybenzoic Acid

Understanding the Hazard: A Proactive Stance on Safety Based on data from analogous compounds, 2-Amino-4,5-dihydroxybenzoic acid should be handled with caution, assuming it may be harmful if swallowed or inhaled, and cap...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Proactive Stance on Safety

Based on data from analogous compounds, 2-Amino-4,5-dihydroxybenzoic acid should be handled with caution, assuming it may be harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[1][2][3][4] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental protocol.

The Core of Protection: A Multi-Layered PPE Approach

Effective protection from chemical hazards relies on a multi-faceted approach. The following table outlines the recommended PPE for handling 2-Amino-4,5-dihydroxybenzoic acid, categorized by the area of protection.

Area of Protection Required PPE Recommended Material/Standard Rationale and Expert Insight
Eye and Face Chemical splash goggles or Safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[5]Must meet ANSI Z87.1 or equivalent standards.[6]Protects against accidental splashes of solutions or airborne particles of the compound, which can cause serious eye irritation or damage.[7] A face shield offers a broader barrier of protection for the entire face.
Hand Chemical-resistant gloves.For incidental contact, nitrile gloves (minimum 8mil total thickness) are acceptable. For prolonged handling or with concentrated solutions, double-gloving with neoprene or butyl rubber gloves over nitrile gloves is advised.[5][8]Phenolic compounds can penetrate standard nitrile gloves.[5] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[5]
Body A fully buttoned laboratory coat. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.[5]Flame-retardant material is advisable.A lab coat provides a removable barrier to protect your skin and personal clothing from contamination. An apron adds an extra layer of chemical resistance.
Feet Closed-toe shoes.Made of a durable, non-porous material.Protects feet from spills and falling objects.
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[1][7]If a fume hood is unavailable and there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or a respirator with organic vapor cartridges should be used.[7][9]Handling the compound in a fume hood is the primary engineering control to minimize inhalation exposure.[6] A respirator is a necessary secondary precaution in its absence.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-Amino-4,5-dihydroxybenzoic acid is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Verify Engineering Controls: Ensure the designated work area, preferably a chemical fume hood, is certified and functioning correctly. The area should be clean and uncluttered.[6]

  • Assemble PPE: Before handling the compound, confirm that all necessary PPE is readily available, in good condition, and fits correctly.[6][10]

  • Locate Emergency Equipment: Confirm the accessibility and functionality of the nearest emergency eyewash station and safety shower.[6]

Handling
  • Work Within a Fume Hood: Always handle solid 2-Amino-4,5-dihydroxybenzoic acid within a certified chemical fume hood to minimize the risk of inhaling dust particles.[1][6]

  • Don PPE: Wear the prescribed PPE at all times during handling.[6]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

Decontamination and Disposal
  • Work Area Decontamination: Upon completion of your work, thoroughly decontaminate the work surface with an appropriate solvent.

  • PPE Removal and Disposal: Carefully remove and dispose of contaminated gloves and any other disposable PPE.[6]

  • Waste Disposal: All waste materials contaminated with 2-Amino-4,5-dihydroxybenzoic acid must be treated as hazardous waste and disposed of in a properly labeled, sealed container according to your institution's and local environmental regulations.[1][2][3]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 2-Amino-4,5-dihydroxybenzoic acid risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment low_risk Low Risk: Small quantities, no dust/aerosol risk_assessment->low_risk Low high_risk High Risk: Large quantities, potential for dust/aerosol risk_assessment->high_risk High base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles low_risk->base_ppe enhanced_ppe Enhanced PPE: - Standard PPE + - Face Shield - Double Gloves (Neoprene/Butyl) - Apron high_risk->enhanced_ppe respiratory_protection Respiratory Protection: - Fume Hood (Primary) - Respirator (Secondary) high_risk->respiratory_protection end Proceed with Experiment base_ppe->end enhanced_ppe->end

Caption: PPE Selection Workflow for Handling 2-Amino-4,5-dihydroxybenzoic acid.

Emergency Procedures: Immediate Actions in Case of Exposure

Prompt and appropriate first aid is critical in the event of exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.

Disposal Plan: A Step-by-Step Guide

Proper disposal of contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Segregation: All disposable items that have come into contact with 2-Amino-4,5-dihydroxybenzoic acid, including gloves, weigh boats, and paper towels, must be segregated as hazardous waste.

  • Containment: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[1][2]

The following diagram outlines the decision-making process for the disposal of materials.

Disposal_Plan_Workflow cluster_waste Waste Handling start Material Used with 2-Amino-4,5-dihydroxybenzoic acid is_contaminated Is the material contaminated? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No container Place in a Labeled, Sealed Container hazardous_waste->container storage Store in a Designated Secure Area container->storage disposal Arrange for EHS Disposal storage->disposal

Caption: Disposal Decision Workflow for Contaminated Materials.

References

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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